Teicoplanin (sodium)
Description
Historical Context of Glycopeptide Antibiotic Research
The journey of glycopeptide antibiotics (GPAs) began in the mid-1950s with the discovery of vancomycin (B549263) and ristocetin (B1679390) from Amycolatopsis orientalis and Amycolatopsis lurida, respectively. nih.gov These first-generation GPAs marked a significant advancement in treating Gram-positive infections. Vancomycin was introduced into clinical practice in 1958. nih.gov
Decades later, the search for new glycopeptides led to the isolation of teicoplanin in 1978 from a rare species of actinobacteria, Actinoplanes teichomyceticus, which was discovered in a soil sample from Indore, India. wikipedia.orgmdpi.com The chemical structure of teicoplanin was fully elucidated and published in 1984. wikipedia.org It was first introduced for clinical use that same year and received regulatory approval in Europe in 1988, following studies that confirmed its efficacy against various serious infections. wikipedia.orgnih.gov
Classification and Structural Relationship within Glycopeptides
Teicoplanin is classified as a natural, ristocetin-type lipoglycopeptide antibiotic. nih.govcreative-proteomics.com Structurally, all glycopeptide antibiotics share a core heptapeptide (B1575542) scaffold, but they are categorized into groups based on their side-chain linkage patterns. Vancomycin, with non-aromatic amino acids at positions 1 and 3, belongs to group I. nih.gov In contrast, teicoplanin is classified under group III, as it contains cross-linked aromatic amino acids at these positions. nih.gov
The core of teicoplanin, known as the aglycone, is a seven-amino-acid backbone that forms a four-ring system. wikipedia.orgnbinno.com This central structure is decorated with three sugar moieties: mannose, N-acetylglucosamine, and an N-acyl-β-D-glucosamine. wikipedia.orgnbinno.com Teicoplanin is not a single molecule but a complex of several compounds. The major components are designated A2-1 through A2-5, and they differ from each other based on the length and branching of the fatty acyl side chain attached to the N-acyl-β-D-glucosamine sugar. wikipedia.orgnbinno.comresearchgate.net This lipophilic tail is a key distinction from vancomycin and contributes to teicoplanin's distinct pharmacokinetic properties and enhanced potency against certain bacteria. nih.govnih.gov
| Component | Description |
| Core Structure | A heptapeptide backbone (aglycone) forming a four-ring system. Contains seven amino acids, many of which are non-proteinogenic. wikipedia.orgnbinno.com |
| Sugar Moieties | Three distinct carbohydrate groups are attached to the core: D-mannose, N-acetyl-β-D-glucosamine, and N-acyl-β-D-glucosamine. wikipedia.orgnbinno.com |
| Fatty Acyl Side Chain | A variable lipid tail attached to the N-acyl-β-D-glucosamine moiety. The variation in this chain (length and branching) creates the different components of the teicoplanin complex (A2-1 to A2-5). researchgate.netresearchgate.net |
| Classification | Natural, ristocetin-type, Group III Glycopeptide Antibiotic. nih.govnih.gov |
Scope and Significance of Teicoplanin Research in Antimicrobial Science
The primary significance of teicoplanin in antimicrobial science lies in its mechanism of action and its clinical utility against multi-drug resistant pathogens. patsnap.com
Mechanism of Action: Teicoplanin inhibits the synthesis of the bacterial cell wall. wikipedia.orgdrugbank.com It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. wikipedia.orgmdpi.compatsnap.com This binding obstructs two crucial enzymes, transglycosylase and transpeptidase, thereby preventing the polymerization and cross-linking of peptidoglycan chains. creative-proteomics.compatsnap.com The resulting weakened cell wall leads to bacterial cell lysis and death. patsnap.com It has been suggested that its lipophilic side chain may also anchor the molecule to the bacterial cell membrane, increasing its proximity to the site of action. researchgate.net
Spectrum of Activity: Teicoplanin is effective against a wide range of aerobic and anaerobic Gram-positive bacteria. wikipedia.org It is notably active against staphylococci (including MRSA), streptococci, enterococci, and Clostridium species. wikipedia.orgnih.gov Due to its large molecular size, it cannot penetrate the outer membrane of Gram-negative bacteria, rendering it ineffective against them. wikipedia.org
| Medically Significant Pathogen | MIC Susceptibility Data (μg/ml) |
| Clostridioides difficile | 0.06 - 0.5 |
| Staphylococcus aureus | ≤0.06 - ≥128 |
| Staphylococcus epidermidis | ≤0.06 - 32 |
Data sourced from in vitro susceptibility tests. wikipedia.org
Significance and Research: Teicoplanin serves as a critical alternative to vancomycin, particularly in managing serious Gram-positive infections. nih.gov However, the emergence of resistance in coagulase-negative staphylococci and enterococci is a growing concern, driving research into understanding resistance mechanisms and developing strategies to overcome them. nih.govinnovareacademics.inrjeid.com The widespread use of teicoplanin has, in some cases, been linked to the accelerated development of resistance to both teicoplanin and vancomycin. nih.gov
Recent research has also explored the potential of teicoplanin as a broad-spectrum antiviral agent. mdpi.com Laboratory studies have shown its ability to inhibit the entry of viruses such as SARS-CoV-2, Ebola, and HIV-1 into host cells by targeting host proteases like cathepsin L. wikipedia.orgmdpi.com This expanding scope of research highlights the continued importance of teicoplanin beyond its established antibacterial role.
Properties
Molecular Formula |
C130H181Cl2N9NaO37 |
|---|---|
Molecular Weight |
2555.8 g/mol |
InChI |
InChI=1S/C78H79Cl2N9O32.2C11H22O.2C10H20O.C10H18O.Na/c1-25(93)83-58-64(102)61(99)49(23-91)118-77(58)120-67-29-5-9-43(38(80)15-29)115-47-18-31-17-46(68(47)121-76-53(82)63(101)60(98)48(22-90)117-76)114-42-8-2-26(10-37(42)79)11-39-69(105)85-55(30-12-32(94)19-34(13-30)113-44-16-27(3-7-41(44)97)52(81)70(106)84-39)72(108)87-56(31)73(109)86-54-28-4-6-40(96)35(14-28)51-36(57(75(111)112)88-74(110)59(67)89-71(54)107)20-33(95)21-45(51)116-78-66(104)65(103)62(100)50(24-92)119-78;1-11(2)9-7-5-3-4-6-8-10-12;1-3-11(2)9-7-5-4-6-8-10-12;1-10(2)8-6-4-3-5-7-9-11;2*1-2-3-4-5-6-7-8-9-10-11;/h2-10,12-21,39,48-50,52-67,76-78,90-92,94-104H,11,22-24,81-82H2,1H3,(H,83,93)(H,84,106)(H,85,105)(H,86,109)(H,87,108)(H,88,110)(H,89,107)(H,111,112);2*10-11H,3-9H2,1-2H3;9-10H,3-8H2,1-2H3;10H,2-9H2,1H3;6-7,10H,2-5,8-9H2,1H3;/b;;;;;7-6+;/t39-,48+,49+,50+,52+,53+,54-,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65-,66-,67+,76-,77-,78-;;;;;;/m0....../s1 |
InChI Key |
KRUKJDHGYCNLLH-FWISXHNISA-N |
Isomeric SMILES |
CCCCCCCCCC=O.CCCCC/C=C/CCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)OC1=C(C=C(C[C@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
Canonical SMILES |
CCCCCCCCCC=O.CCCCCC=CCCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)N)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
Origin of Product |
United States |
Molecular Structure and Advanced Structural Elucidation Research
Elucidation of the Glycopeptide Core Heptapeptide (B1575542)
The foundational structure of teicoplanin is a rigid, cross-linked heptapeptide core. This core is composed of seven amino acid residues, with five of them being aromatic. The presence of these aromatic residues and their intramolecular linkages create a pre-organized, basket-like conformation. This specific shape is crucial for its biological function, as it forms a binding pocket that recognizes and sequesters the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby halting bacterial cell wall construction. The elucidation of this core structure was a significant undertaking, relying on a combination of chemical degradation methods and spectroscopic analysis to determine the sequence and connectivity of the amino acids.
Analysis of Lipid Chain Variation and its Influence on Molecular Conformation
A key feature of the teicoplanin complex is the presence of a variable lipid acyl chain attached to the N-acyl-D-glucosamine moiety. The length and branching of this fatty acid chain differ among the various components of the teicoplanin complex. This lipid tail is believed to play a crucial role in anchoring the antibiotic to the bacterial cell membrane, thereby increasing its effective concentration at the site of action. Research has shown that the structure of this lipid chain influences not only the lipophilicity of the molecule but also its conformational dynamics and tendency to form dimers or larger aggregates, which can impact its antibacterial potency.
Isomeric Composition and Component Heterogeneity (e.g., A2-1 to A2-5, A3-1)
Teicoplanin is not a single chemical entity but rather a mixture of several closely related isomers and components. The major components are classified under the Teicoplanin A2 group, which is a micro-heterogeneous mixture of five main compounds (A2-1, A2-2, A2-3, A2-4, and A2-5). These components share the same glycopeptide core and glycosylation pattern but differ in the structure of their lipid acyl side chains. For instance, the fatty acid can vary from a linear C10 chain to branched C11 chains. Another component, Teicoplanin A3-1, is characterized by the absence of one of the sugar moieties. The specific composition of a teicoplanin batch can be influenced by the fermentation conditions and the strain of the producing microorganism.
| Component | Distinguishing Feature |
| Teicoplanin A2-1 | Lipid chain: (Z)-4-decenoyl |
| Teicoplanin A2-2 | Lipid chain: n-decanoyl |
| Teicoplanin A2-3 | Lipid chain: 8-methylnonanoyl |
| Teicoplanin A2-4 | Lipid chain: 9-methyldecanoyl |
| Teicoplanin A2-5 | Lipid chain: 8-methyldecanoyl |
| Teicoplanin A3-1 | Lacks the N-acetyl-D-glucosamine on residue 6 |
Spectroscopic and Diffraction Techniques in Structural Analysis
The detailed three-dimensional structure of teicoplanin and its various components has been elucidated through the application of sophisticated analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in understanding the conformational properties of teicoplanin in solution. One-dimensional and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), have been employed to assign the complex proton and carbon spectra of the molecule. NOESY experiments, in particular, provide through-space distance information between protons, which has been instrumental in defining the folded conformation of the heptapeptide core and the relative orientation of the sugar and lipid appendages. These studies have confirmed the basket-like structure and have provided insights into the dynamics of the molecule in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) has been essential for determining the precise molecular weights of the different teicoplanin components and for confirming their primary structure. Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) have allowed for the accurate mass determination of the intact glycopeptides. Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions, has been used to sequence the peptide core, identify the attached sugar moieties, and characterize the different lipid chains present in the complex. This level of detailed fragment analysis has been crucial in differentiating the various components of the teicoplanin complex.
X-ray Crystallography and Molecular Dynamics for Binding Site Characterization
The precise characterization of the teicoplanin binding site, particularly its interaction with the bacterial cell wall precursor analogue D-alanyl-D-alanine (D-Ala-D-Ala), has been significantly advanced through high-resolution X-ray crystallography and sophisticated molecular dynamics (MD) simulations. These techniques provide atomic-level insights into the molecular recognition process, revealing the structural and dynamic basis of teicoplanin's antibacterial activity.
X-ray Crystallography
Determining the crystal structure of teicoplanin in complex with its ligand has historically been challenging. nih.govacs.org The molecule's inherent flexibility, conferred by its sugar and lipid moieties, along with reduced aqueous solubility, complicates the formation of well-ordered crystals suitable for X-ray diffraction analysis. nih.gov To overcome these hurdles, researchers have successfully employed a "carrier-protein strategy". nih.govacs.orgnih.gov This innovative approach involves fusing the target peptide ligand, such as Lys-D-Ala-D-Ala, to a larger, readily crystallizable protein like Maltose-Binding Protein (MBP) or T4 Lysozyme (T4L). acs.orgnih.gov The carrier protein facilitates crystallization and simplifies structure determination by molecular replacement. nih.gov
One seminal study utilized MBP as a carrier for the Lys-D-Ala-D-Ala peptide, enabling the crystallization of the teicoplanin-ligand complex and its structure determination at a resolution of 2.05 Å. nih.govnih.govosti.gov The resulting structure revealed that teicoplanin adopts a curved shape, creating a concave binding pocket where it sequesters the target peptide. nih.gov This interaction is primarily mediated by a network of five crucial hydrogen bonds, supplemented by multiple van der Waals interactions that further stabilize the complex. nih.govnih.govosti.gov Comparison with the unliganded antibiotic showed a notable flexibility in the teicoplanin backbone, which has significant implications for ligand recognition. nih.govnih.gov
Another key structural investigation used T4 Lysozyme as a carrier to solve the crystal structure of the teicoplanin A2-2 component complexed with a synthetic peptide (Pmh-dPro-Aib-dAla-dAla) at 2.3 Å resolution. nih.govkaist.ac.krnih.gov This work also confirmed the formation of five hydrogen bonds between teicoplanin and the Aib-dAla-dAla portion of the ligand, consistent with the primary binding mechanism. nih.gov These crystallographic studies have been instrumental in directly observing the molecular interactions that underpin teicoplanin's mode of action. nih.gov
Interactive Table: Key X-ray Crystallography Studies of Teicoplanin Complexes
| PDB ID | Teicoplanin Component | Ligand | Carrier Protein | Resolution (Å) | Key Findings |
|---|---|---|---|---|---|
| 3VFJ | Teicoplanin | Lys-D-Ala-D-Ala | Maltose-Binding Protein (MBP) | 2.05 | Revealed five hydrogen bonds and multiple van der Waals interactions; demonstrated backbone flexibility. nih.govnih.gov |
| 4PK0 | Teicoplanin A2-2 | Pmh-dPro-Aib-dAla-dAla | T4 Lysozyme (T4L) | 2.3 | Confirmed five-hydrogen-bond network with the ligand; provided structural basis for catalyst selectivity. nih.govacs.org |
| 4PJZ | Teicoplanin A2-2 | dPro-Aib-dAla-dAla | T4 Lysozyme (T4L) | 1.87 | High-resolution structure of a teicoplanin-peptide complex. ebi.ac.ukrcsb.org |
| 3VFK | Monodechloro-teicoplanin | Cys-Lys-D-Ala-D-Ala | Ubiquitin | 2.80 | Structure determination using an alternative carrier protein. rcsb.org |
Molecular Dynamics for Binding Site Characterization
While X-ray crystallography provides a static snapshot of the binding pocket, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the teicoplanin-ligand complex in a simulated physiological environment. chemrxiv.orgchemrxiv.org These computational techniques are crucial for understanding the thermodynamic and kinetic aspects of binding that are not apparent from crystal structures alone. chemrxiv.orgnih.gov
MD simulations are used to analyze the behavior of the complex over time, typically on the nanosecond scale. nih.govnih.gov By calculating parameters such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability of the complex. chemrxiv.orgnih.gov A stable RMSD value over the course of a simulation indicates that the complex has reached equilibrium and remains intact, validating the stability of the binding interaction. chemrxiv.orgfrontiersin.org
These simulations have been employed to scrutinize the intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that anchor teicoplanin to its target. chemrxiv.orgfrontiersin.org Furthermore, MD studies can be coupled with methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energies of the complex, providing a quantitative measure of binding affinity. nih.govnih.gov Although many recent MD studies have focused on the interaction of teicoplanin with viral proteins like those from SARS-CoV-2, the methodologies employed are directly applicable to understanding its primary antibacterial target. chemrxiv.orgnih.govnih.govfrontiersin.org These studies consistently demonstrate how MD simulations can decipher the mechanism of binding at a molecular level, highlighting the key amino acid residues and interactions responsible for stable complex formation. chemrxiv.orgchemrxiv.orgfrontiersin.org
Interactive Table: Insights from Molecular Dynamics (MD) Simulations
| MD Simulation Parameter/Method | Information Gained | Relevance to Binding Site Characterization |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of protein or complex atoms over time from a reference structure. | Assesses the conformational stability of the teicoplanin-ligand complex; stable RMSD indicates a stable binding mode. chemrxiv.orgnih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues during the simulation. | Identifies flexible and rigid regions of both teicoplanin and its binding partner, highlighting areas that may be critical for binding and recognition. chemrxiv.orgfrontiersin.org |
| Interaction Analysis (Hydrogen Bonds, Hydrophobic Contacts) | Tracks the formation and persistence of specific non-covalent interactions over time. | Provides a dynamic view of the key interactions that stabilize the complex, complementing the static picture from crystallography. chemrxiv.orgfrontiersin.org |
| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy change upon ligand binding. | Quantifies the strength of the teicoplanin-ligand interaction and helps to identify the most energetically favorable binding poses. nih.govnih.gov |
Biosynthesis and Genetic Engineering for Production
Producer Organism: Actinoplanes teichomyceticus as a Model System
The natural producer of teicoplanin is Actinoplanes teichomyceticus, a filamentous, Gram-positive bacterium belonging to the order Actinomycetales. This soil-dwelling microorganism serves as a quintessential model system for the study of GPA biosynthesis. The complete teicoplanin biosynthetic gene cluster (BGC), designated as the tcp cluster, was one of the first GPA BGCs to be fully sequenced and characterized. This seminal work provided a genetic blueprint that has been instrumental in elucidating the biosynthesis of other related antibiotics, such as vancomycin (B549263) and balhimycin.
The A. teichomyceticus genome is large and complex, and its genetic manipulation initially posed significant challenges. However, the scientific and industrial importance of teicoplanin spurred the development of specialized genetic tools, including vectors and transformation protocols, for this organism. These advancements have not only facilitated studies to increase teicoplanin yield but have also enabled combinatorial biosynthesis experiments aimed at producing novel GPA structures with potentially enhanced properties.
Non-Ribosomal Peptide Synthetase (NRPS) Machinery in Teicoplanin Biosynthesis
The core of the teicoplanin molecule is a heptapeptide (B1575542) scaffold synthesized by a massive enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). Unlike ribosomal synthesis, which uses an mRNA template, the NRPS machinery functions as a protein-based template, dictating the sequence and identity of the amino acids incorporated into the final peptide product.
The teicoplanin NRPS is a multi-gene-encoded protein assembly line organized into seven distinct modules. Each module is responsible for the recognition, activation, and incorporation of a single, specific amino acid into the growing peptide chain. This modular arrangement follows the principle of co-linearity, where the sequential order of the modules on the NRPS enzyme directly corresponds to the primary sequence of the resulting heptapeptide.
Each module contains a conserved set of catalytic domains:
Adenylation (A) Domain: Functions as the "gatekeeper" by selecting a specific amino acid substrate and activating it through the hydrolysis of ATP to form an aminoacyl-adenylate intermediate.
Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. This flexible arm shuttles the substrate between the other catalytic domains.
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.
The teicoplanin NRPS is encoded by four large genes within the tcp cluster. The final module contains an additional Epimerization (E) domain , which converts the L-stereoisomer of the final amino acid into its D-form prior to peptide bond formation. The entire process concludes when a Thioesterase (Te) domain at the end of the final module hydrolyzes the bond connecting the completed heptapeptide to the NRPS, releasing it for subsequent modifications.
| Module | Encoding Gene(s) | Amino Acid Incorporated | Key Domains |
|---|---|---|---|
| 1 | orf2 | 4-Hydroxyphenylglycine (Hpg) | C-A-T |
| 2 | orf2 | Tyrosine (Tyr) | C-A-T |
| 3 | orf3 | 3,5-Dihydroxyphenylglycine (Dpg) | C-A-T |
| 4 | orf9 | 4-Hydroxyphenylglycine (Hpg) | C-A-T |
| 5 | orf9 | 4-Hydroxyphenylglycine (Hpg) | C-A-T |
| 6 | orf10 | Tyrosine (Tyr) | C-A-T |
| 7 | orf10 | D-4-Hydroxyphenylglycine (D-Hpg) | C-A-T-E-Te |
The synthesis of the peptide backbone is a highly orchestrated process. The A-domain of each module initiates the cycle by binding its cognate amino acid and ATP. This results in the formation of a high-energy aminoacyl-AMP intermediate and the release of inorganic pyrophosphate (PPi).
The activated amino acid is then transferred to the thiol group of the Ppant arm on the adjacent T-domain, releasing AMP. This covalent tethering is crucial for retaining the substrate within the enzymatic complex. The C-domain of the module then catalyzes a nucleophilic attack by the amino group of its tethered amino acid onto the thioester bond linking the nascent peptide chain to the T-domain of the previous module. This reaction extends the peptide by one residue and transfers the elongated chain to the current module's T-domain. This cycle of condensation, translocation, and loading repeats seven times until the full linear heptapeptide is assembled and subsequently released by the Te domain.
Post-Peptide Chain Modifications and Maturation Enzymes
The linear heptapeptide released from the NRPS is biologically inactive. It must undergo a series of extensive post-translational modifications, or "tailoring," to achieve its final, structurally rigid, and active form. These modifications are catalyzed by a dedicated suite of enzymes also encoded within the tcp gene cluster.
The hallmark structural feature of teicoplanin is its rigid, basket-like aglycone core. This structure is formed through the catalytic action of four specialized cytochrome P450 monooxygenases, commonly referred to as Oxy enzymes (OxyA-D). These enzymes catalyze intramolecular oxidative cross-linking between the electron-rich aromatic side chains of the amino acid residues in the peptide backbone.
This process occurs in a defined sequence, creating four critical diaryl ether bonds that fold the peptide into its constrained conformation. Each Oxy enzyme exhibits remarkable substrate specificity, acting on specific pairs of amino acid residues to form the correct linkages essential for biological activity.
| Enzyme | Encoding Gene | Residues Linked (Position) | Bond Type / Ring Formed |
|---|---|---|---|
| OxyB | tcp6 | Tyr (2) — Hpg (4) | Diaryl Ether (C-O-D Ring) |
| OxyA | tcp5 | Hpg (4) — Tyr (6) | Diaryl Ether (C-O-D Ring) |
| OxyC | tcp7 | Hpg (5) — D-Hpg (7) | Diaryl Ether (C-O-D Ring) |
| OxyD | tcp8 | Hpg (1) — Dpg (3) | Diaryl Ether (C-O-E Ring) |
After the formation of the cyclized aglycone, the final maturation steps involve the attachment of sugar moieties and a lipid tail, which are critical for the molecule's solubility, target recognition, and pharmacokinetic profile.
Glycosyltransferases (GTs): Three specific GTs are responsible for decorating the teicoplanin aglycone. They utilize activated nucleotide sugars (UDP-GlcNAc and GDP-mannose) as donor substrates. The glycosylation occurs at two sites: the phenolic hydroxyl groups of the Hpg residue at position 4 and the Tyr residue at position 6.
Tei2 (orf16) first attaches an N-acetyl-D-glucosamine (GlcNAc) moiety to residue 4.
Tei1 (orf17) attaches a GlcNAc moiety to residue 6.
Tei3 (orf18) then attaches a D-mannose unit to the GlcNAc previously installed at residue 4.
Acyltransferase: The final modification is the attachment of a variable-length, branched-chain fatty acyl group. This reaction is catalyzed by an N-acyltransferase, Tei13 (orf1) . The enzyme attaches the lipid tail to the primary amine of the GlcNAc sugar at residue 4. The diversity of available fatty acyl-CoA precursors from the cell's primary metabolism results in the production of a complex of five major, closely related teicoplanin A2 components (A2-1 to A2-5), differing only in the structure of this lipid side chain.
Halogenases in Chlorination Steps
The biosynthesis of teicoplanin involves crucial chlorination steps that are catalyzed by flavin-dependent halogenase enzymes. These enzymes are responsible for the site-specific incorporation of chlorine atoms onto the aromatic side chains of specific amino acid residues within the growing peptide, a modification essential for the antibiotic's potent activity.
Research has identified the halogenase Tcp21 as a key enzyme in the teicoplanin biosynthetic pathway. acs.orgchemrxiv.org Tcp21 is responsible for the chlorination of two tyrosine (Tyr) residues that are part of the teicoplanin heptapeptide backbone. asm.org A critical aspect of this process is the timing and the state of the substrate. Studies have demonstrated that the halogenase acts on amino acid residues while they are tethered to a peptidyl carrier protein (PCP) domain, a component of the large non-ribosomal peptide synthetase (NRPS) machinery. asm.orgrsc.orgresearchgate.net Specifically, Tcp21 has been shown to use the Tyr-PCP species as its substrate. rsc.org This indicates that chlorination is an early event in the biosynthetic assembly line, occurring on the activated amino acid before its incorporation into the peptide chain.
The mechanism implies that the PCP domain plays a role beyond simply shuttling the growing peptide; it also presents the amino acid substrate to the tailoring enzyme, in this case, the halogenase. asm.org This targeted modification of PCP-bound precursors is a common strategy in the biosynthesis of complex natural products, ensuring efficiency and specificity. researchgate.net In the context of glycopeptide antibiotics, while the teicoplanin halogenase Tcp21 acts on a PCP-tethered monomer, the halogenase VhaA from the vancomycin pathway has shown limited activity on a PCP-bound hexapeptide, suggesting potential variations in the precise timing of chlorination across different glycopeptide biosynthetic pathways. rsc.org For teicoplanin, however, the evidence points towards chlorination occurring at the aminoacyl-PCP stage. asm.orgrsc.org
Interestingly, studies on the related A47934 glycopeptide, which is chlorinated at three sites, revealed that a single halogenase, StaI, is sufficient for all three chlorination events. asm.org This highlights the remarkable catalytic versatility that can be encoded within a single halogenase enzyme. The chlorination not only enhances binding affinity to the bacterial cell wall target but has also been shown to be vital for evading the induction of resistance mechanisms in pathogens. asm.org
Genetic Regulation of Biosynthetic Pathways
The complete genetic blueprint for the production of teicoplanin is encoded within a large biosynthetic gene cluster (BGC) in the producing organism, Actinoplanes teichomyceticus. nih.govnih.gov This cluster, often referred to as the 'tei' cluster, was independently cloned and characterized by two research groups, revealing a significant genetic locus dedicated to the antibiotic's synthesis. researchgate.net
The tei BGC spans approximately 89 kilobase pairs (kbp) of DNA and contains 49 putative open reading frames (ORFs). nih.govresearchgate.net These genes have been assigned putative functions covering the entire spectrum of teicoplanin production, including:
Biosynthesis: Genes encoding the core non-ribosomal peptide synthetase (NRPS) modules, enzymes for the synthesis of non-proteinogenic amino acid precursors like 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), and tailoring enzymes such as halogenases, glycosyltransferases, and acyltransferases. nih.govasm.org
Regulation: Genes that control the expression of the biosynthetic genes. nih.govresearchgate.net
Resistance: Genes that protect the producing organism from the antibiotic it synthesizes. nih.govresearchgate.netasm.org
Export: Genes likely involved in transporting the final teicoplanin molecule out of the cell. nih.govresearchgate.net
Comparative analysis with other glycopeptide BGCs, such as those for vancomycin and balhimycin, has provided insights into the evolution of these pathways. asm.org While core biosynthetic steps like the synthesis of Hpg and Dpg are conserved, the organization of tailoring enzymes and the specific regulatory networks can differ, reflecting the structural diversity seen across the glycopeptide antibiotic class. asm.orgasm.org For instance, the teicoplanin cluster is considered a type IV glycopeptide BGC, which is characterized by a specific organization of its four NRPS proteins. asm.orgnih.gov
The table below summarizes key features of the identified teicoplanin biosynthetic gene cluster.
| Feature | Description | Reference(s) |
| Producing Organism | Actinoplanes teichomyceticus | nih.gov |
| Cluster Name | tei | mdpi.com |
| Size | ~89 kbp | nih.govresearchgate.net |
| Number of ORFs | 49 | nih.govresearchgate.net |
| Core Synthesis | Non-Ribosomal Peptide Synthetase (NRPS) | nih.gov |
| Key Enzyme Types | NRPS, Cytochrome P450 Oxygenases, Glycosyltransferases, Halogenases, Acyltransferases, Regulators | nih.govnih.gov |
| Glycopeptide Type | Type IV | asm.orgnih.gov |
The production of teicoplanin is a complex process that is tightly regulated at the transcriptional level to ensure efficient synthesis. The expression of the 'tei' biosynthetic gene cluster is governed by a hierarchy of pathway-specific regulatory genes (CSRGs) located within the cluster itself. mdpi.comresearchgate.net
Research has identified two key transcriptional regulators as the master switches for teicoplanin biosynthesis:
Tei15 *: A protein belonging to the Streptomyces antibiotic regulatory protein (SARP) family, specifically the StrR-like regulators. mdpi.comnih.gov
Tei16 *: A protein belonging to the LuxR family of transcriptional regulators. mdpi.comnih.gov
Inactivation of either of these genes completely abolishes teicoplanin production, confirming their essential role as positive regulators. researchgate.net Further studies have elucidated the regulatory cascade. Tei15* acts as the primary activator, directly controlling the transcription of the majority of the tei biosynthetic genes. nih.govresearchgate.net It has been shown to positively regulate at least 17 genes within the cluster. researchgate.net
The expression of Tei15* itself appears to be under the control of Tei16. nih.gov This establishes a clear hierarchical control system where Tei16 activates Tei15*, which in turn switches on the structural genes for teicoplanin synthesis. researchgate.netnih.gov This regulatory logic differs from that of other glycopeptide antibiotics like A40926, where the LuxR-like regulator (Dbv3) controls the StrR-like regulator (Dbv4). asm.org
The transcriptional architecture of the 'tei' cluster is also complex, being organized into nine polygenic and nine monogenic transcriptional units. nih.govresearchgate.net This intricate organization allows for coordinated expression of genes involved in specific steps of the biosynthetic pathway. Interestingly, the genes responsible for self-resistance in A. teichomyceticus are not co-regulated with the production genes, suggesting a distinct control mechanism for the organism's self-protection. nih.gov
Overexpression of tei15* or tei16* has been shown to dramatically increase teicoplanin yields, highlighting that the expression of these regulatory genes is a rate-limiting step in production and making them prime targets for industrial strain improvement programs. researchgate.net
| Regulator | Protein Family | Role in Teicoplanin Biosynthesis | Target(s) |
| Tei15 | StrR-like (SARP) | Master positive regulator; direct activator of biosynthetic genes. | Controls most tei biosynthetic genes and operons. nih.govresearchgate.net |
| Tei16 | LuxR-like | Positive regulator; controls the expression of tei15. | Appears to be the single target of LuxR-like Tei16. mdpi.com |
Strategies for Biosynthetic Pathway Reengineering
The modular nature of the Non-Ribosomal Peptide Synthetase (NRPS) machinery that assembles the teicoplanin peptide core presents significant opportunities for genetic engineering. oup.com The NRPS assembly line is composed of distinct modules, each responsible for the incorporation of a single amino acid. These modules themselves are made up of functional domains (Adenylation, Thiolation/PCP, Condensation) that select, activate, and link the amino acid building blocks. nih.govresearchgate.net Reengineering this assembly line through modular recombination and domain exchange is a key strategy for generating novel peptide backbones. rsc.org
Studies on the teicoplanin NRPS have explored various reengineering strategies with the aim of producing new teicoplanin analogues. researchgate.netmonash.edu These approaches include:
Domain Exchange: Swapping entire catalytic domains between different modules. For example, replacing an adenylation (A) domain, which determines amino acid specificity, with one from another module or organism can lead to the incorporation of a different amino acid into the peptide chain. researchgate.net
Module Swapping: Exchanging entire modules within the NRPS assembly line to alter the sequence of the resulting peptide.
Interface Reengineering: The communication between modules is mediated by specific docking (COM) domains. Engineering these interfaces is crucial for ensuring that swapped modules can function together correctly and for reprogramming the order of module interaction. researchgate.netresearchgate.net
Researchers have successfully reconstituted the activity of all teicoplanin NRPS modules in vitro, providing a platform to test reengineering strategies. monash.edu These experiments have demonstrated that it is possible to create new peptide assembly pathways by redesigning the interfaces between modules and even forcing communication between previously non-partner enzymes. researchgate.net For example, unusual peptide products have been generated by creating systems where modular interactions deviate from the natural assembly line logic, such as an M4/M3 interaction leading to a pentapeptide instead of the expected heptapeptide. nih.gov These studies provide critical insights into the rules governing NRPS module communication and offer a roadmap for the rational design of novel glycopeptide antibiotics. rsc.org
Precursor-directed biosynthesis is a powerful technique that leverages the natural flexibility of a biosynthetic pathway to create novel analogues of a natural product. thieme-connect.com This method involves feeding a structurally modified, chemically synthesized precursor (an analogue of a natural biosynthetic intermediate) to the producing organism. thieme-connect.comrsc.org If the downstream enzymes in the pathway are sufficiently permissive, they will accept and process the synthetic precursor, incorporating it into the final structure to generate an "unnatural" natural product. thieme-connect.com
This strategy has been applied to teicoplanin production in A. teichomyceticus. The teicoplanin complex (T-A2) naturally consists of five major components (T-A2-1 to T-A2-5) that differ in the structure of the N-acyl side chain attached to a glucosamine (B1671600) sugar. nih.gov The composition of this complex can be modulated by feeding specific fatty acid precursors to the fermentation culture. For example, the fatty acids that form the side chains of factors T-A2-1 (n-C10:1) and T-A2-3 (n-C10:0) are derived from the β-oxidation of linoleic acid and oleic acid, respectively. nih.gov Adding these precursor fatty acids to the fermentation medium can therefore shift the production profile to favor specific components of the teicoplanin complex. nih.gov
Similarly, the precursors for the branched-chain fatty acids found in factors T-A2-2, T-A2-4, and T-A2-5 are the amino acids L-isoleucine, L-leucine, and L-valine. researchgate.net Supplementing the fermentation with these amino acids can enhance the biosynthesis of the corresponding teicoplanin factors. nih.gov
Beyond modifying the acyl side chain, precursor-directed biosynthesis can be used in combination with other techniques to generate more profoundly altered structures. In one example, sulfotransferases discovered in a different glycopeptide gene cluster were used in vitro to create novel sulfated teicoplanin analogues. pnas.org These enzymes were able to transfer sulfate (B86663) groups to the teicoplanin aglycone, which was used as a surrogate substrate, demonstrating the potential to create new classes of modified glycopeptides. rsc.orgpnas.org
| Precursor Fed | Effect on Teicoplanin Biosynthesis | Resulting Analogue/Component | Reference(s) |
| Linoleic acid (n-C18:2) | Enters β-oxidation to produce 4-n-decenoic acid (n-C10:1) | Increased proportion of T-A2-1 | nih.gov |
| Oleic acid (n-C18:1) | Enters β-oxidation to produce n-decanoic acid (n-C10:0) | Increased proportion of T-A2-3 | nih.gov |
| L-isoleucine | Precursor for odd-carbon anteiso fatty acids | Increased proportion of T-A2-2 and T-A2-4 | nih.govresearchgate.net |
| L-leucine | Precursor for even-carbon iso fatty acids | Increased proportion of T-A2-5 | nih.govresearchgate.net |
| L-valine | Precursor for even-carbon iso fatty acids | Increased proportion of T-A2-5 | nih.govresearchgate.net |
Heterologous Expression Systems for Enhanced Production or Modified Structures
The native producer of teicoplanin, Actinoplanes teichomyceticus, is a slow-growing actinomycete that is challenging to manipulate genetically. nih.govresearchgate.net This has spurred the development of heterologous expression systems to improve the production of teicoplanin, to generate novel derivatives, and to better understand its complex biosynthetic pathway. These systems typically involve transferring the large teicoplanin biosynthetic gene cluster (BGC), or parts of it, into more tractable host organisms.
Actinomycetes as Heterologous Hosts
Streptomyces species are the most common heterologous hosts for glycopeptide antibiotic (GPA) production due to their phylogenetic similarity to the native producers, sharing compatible metabolic precursors, and having well-established genetic tools.
Streptomyces coelicolor : This model actinomycete has been utilized to study aspects of teicoplanin biosynthesis and resistance. For instance, the van genes from the A. teichomyceticus tei cluster, which are responsible for resistance, were introduced into S. coelicolor. oup.com This conferred resistance to teicoplanin-type glycopeptides, confirming the function of these genes outside their native host. oup.com In another study, a hybrid sensor kinase was created by fusing the sensor domain of Tei3 from A. teichomyceticus with the kinase domain of VanS from S. coelicolor. When expressed in S. coelicolor, this chimeric protein responded to the GPA A40926 but not to teicoplanin, providing insights into the evolution of GPA resistance mechanisms. nih.gov A specialized platform, GPAHex, based on S. coelicolor M1154, has also been developed to express cryptic GPA BGCs and has shown success in producing these complex molecules with improved titers. binasss.sa.cr
Streptomyces lividans : This host has been used to express specific enzymes from the teicoplanin pathway. For example, the MurF1 and MurF2 proteins from A. teichomyceticus were produced in S. lividans to assay their enzymatic activity, revealing their roles in peptidoglycan synthesis and resistance. oup.com Furthermore, the overexpression of the metK gene, which encodes S-adenosyl-L-methionine synthetase from A. teichomyceticus, in a recombinant S. lividans strain led to a 17-fold increase in the production of the antibiotic actinorhodin, demonstrating the potential of metabolic engineering to boost secondary metabolite synthesis. jmb.or.kr
Engineering Regulatory Pathways for Enhanced Production
A key strategy for enhancing teicoplanin production involves the manipulation of regulatory genes, both within the native producer and in heterologous systems. This approach, often termed "cross-talk," leverages pathway-specific regulators from different GPA BGCs to activate or boost antibiotic synthesis.
Research has shown that StrR-like pathway-specific transcriptional regulators (PSRs) can function as activators across different biosynthetic pathways. mdpi.comnih.gov For example, expressing the regulatory gene dbv3 from the A40926 BGC of Nonomuraea gerenzanensis in A. teichomyceticus resulted in a significant increase in teicoplanin production. mdpi.comresearchgate.net Similarly, the heterologous expression of chers28, a regulatory gene from the chersinamycin BGC, also enhanced teicoplanin yields in A. teichomyceticus. mdpi.comnih.gov These findings highlight a conserved mechanism of regulation among GPA and even some lipodepsipeptide (LDP) pathways, expanding the genetic toolkit for creating overproducing strains. mdpi.com
The table below summarizes key findings from expressing heterologous genes to modulate teicoplanin production or understand its biosynthesis.
| Host Organism | Gene(s) Expressed | Source Organism | Purpose / Outcome | Reference(s) |
| Actinoplanes teichomyceticus | dbv3 (LuxR-like PSR) | Nonomuraea gerenzanensis | Enhanced teicoplanin production through regulatory cross-talk. | mdpi.comresearchgate.net |
| Actinoplanes teichomyceticus | chers28 (StrR-like PSR) | Micromonospora chersina | Improved teicoplanin production. | mdpi.comnih.gov |
| Actinoplanes teichomyceticus | metK (SAM Synthetase) | Actinoplanes teichomyceticus (overexpression) | 2.2-fold increase in teicoplanin production. | jmb.or.kr |
| Streptomyces coelicolor | van gene set from tei cluster | Actinoplanes teichomyceticus | Conferred resistance to teicoplanin; functional characterization of resistance genes. | oup.com |
| Streptomyces coelicolor | Hybrid tei3-vanS (Sensor Kinase) | A. teichomyceticus / S. coelicolor | Elucidation of the specificity of GPA sensor kinases. | nih.gov |
| Streptomyces lividans | murF1, murF2 | Actinoplanes teichomyceticus | Functional characterization of enzymes involved in peptidoglycan synthesis and resistance. | oup.com |
| Escherichia coli | orf1 and orf10* (Glycosyltransferases) | Actinoplanes teichomyceticus | Demonstrated the transfer of UDP-(N-acetyl)-glucosamine onto the teicoplanin aglycone. | researchgate.net |
| Escherichia coli | orf11* (Acyltransferase) | Actinoplanes teichomyceticus | Confirmed the enzyme's role in acylating the aminosugar moiety of the pseudoaglycone. | researchgate.net |
Expression of Biosynthetic Enzymes for Structural Modification
Heterologous expression in hosts like Escherichia coli, which is incapable of producing complex secondary metabolites on its own, is invaluable for characterizing individual biosynthetic enzymes. Researchers have successfully expressed key tailoring enzymes from the teicoplanin BGC in E. coli to determine their specific functions. researchgate.net
Glycosyltransferases : The open reading frames orf1 and orf10* were expressed in E. coli and shown to be glycosyltransferases that catalyze the attachment of an N-acetylglucosamine moiety to the teicoplanin aglycone. researchgate.net
Acyltransferase : The product of orf11* was demonstrated in vitro to be the key acyltransferase that attaches the characteristic fatty acid side chain to the glucosamine sugar, a crucial step in the maturation of teicoplanin. researchgate.net
These studies, which dissect the biosynthetic pathway enzyme by enzyme, are essential for future combinatorial biosynthesis efforts. By understanding and harnessing these tailoring enzymes in engineered heterologous hosts, it becomes possible to create novel teicoplanin analogues with potentially improved properties. researchgate.netfrontiersin.org The complete in vitro characterization of all modules of the teicoplanin nonribosomal peptide synthetase (NRPS) further opens the door to redesigning the core peptide scaffold itself. binasss.sa.cr
Mechanism of Action at the Molecular and Cellular Level
High-Affinity Binding to Peptidoglycan Precursors
The primary molecular target of Teicoplanin is the terminal dipeptide of the pentapeptide chains of peptidoglycan precursors. patsnap.comkoreamed.org This specific interaction sequesters the building blocks of the cell wall, preventing their incorporation into the growing peptidoglycan network. koreamed.orgnih.gov
Teicoplanin exhibits a remarkable specificity for the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. auctoresonline.orgwikipedia.org This selective recognition is fundamental to its antibacterial activity. The antibiotic molecule possesses a rigid, basket-like structure that forms a binding pocket perfectly shaped to accommodate the D-Ala-D-Ala moiety. nih.govrcsb.org This precise fit is a key determinant of its potent inhibitory action. The interaction is so specific that alterations in this terminus, such as the substitution of D-Alanine with D-Lactate in some resistant bacterial strains, dramatically reduce the binding affinity of Teicoplanin. patsnap.comasm.org
The binding of Teicoplanin to its D-Ala-D-Ala target is a thermodynamically favorable process, characterized by a significant negative change in Gibbs free energy. Studies using techniques like calorimetry and spectrophotometry have provided insights into the enthalpic and entropic contributions to this interaction. capes.gov.brnih.gov The formation of the Teicoplanin-ligand complex is primarily an enthalpy-driven process, indicating that the formation of strong, favorable intermolecular bonds is the main driving force. capes.gov.brrsc.org
Thermodynamic Parameters for Teicoplanin Binding
| Parameter | Value | Significance |
| Association Constant (Ka) | 2.56 x 10^6 L/mol | Indicates a very strong binding affinity between Teicoplanin and its D-Ala-D-Ala target. asm.org |
| Gibbs Free Energy (ΔG) | Favorable | The spontaneous nature of the binding interaction. |
| Enthalpy (ΔH) | Favorable (Exothermic) | The formation of strong hydrogen bonds and van der Waals interactions releases energy. rsc.org |
| Entropy (ΔS) | Can be unfavorable or slightly favorable | The ordering of the two molecules into a complex is offset by the release of structured water molecules. researchgate.net |
The stable complex between Teicoplanin and the D-Ala-D-Ala terminus is maintained by a network of specific intermolecular forces.
Hydrogen Bonding: A crucial element of this interaction is the formation of five specific hydrogen bonds between the peptide backbone of Teicoplanin and the D-Ala-D-Ala ligand. nih.govresearchgate.net These bonds create a tight and specific association, effectively "capping" the end of the peptidoglycan precursor. nih.govfrontiersin.org
Inhibition of Bacterial Cell Wall Synthesis
By binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, Teicoplanin effectively prevents these subunits from being utilized by the enzymes responsible for cell wall construction. nih.govmcmaster.ca This sequestration leads to the direct inhibition of two critical enzymatic steps.
Transglycosylation is the process by which the glycan chains of peptidoglycan are elongated. patsnap.comnih.gov This reaction is catalyzed by transglycosylase enzymes (a type of peptidoglycan glycosyltransferase). By binding to the lipid-linked precursors, Teicoplanin creates a bulky steric hindrance that prevents the transglycosylases from accessing their substrate. nih.govkoreamed.org This blockage halts the polymerization of the glycan backbone, a fundamental step in cell wall assembly. asm.orgnih.gov Lipidated glycopeptides like Teicoplanin are noted to inhibit transglycosylation more strongly than vancomycin (B549263). asm.org
Following the formation of linear glycan chains, the cell wall's structural integrity is achieved through the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins). patsnap.compatsnap.com The binding of Teicoplanin to the D-Ala-D-Ala terminus physically obstructs the active site of the transpeptidase enzymes. nih.govkoreamed.org This prevents the formation of the peptide cross-links that provide the necessary rigidity and strength to the peptidoglycan mesh. patsnap.comwikipedia.org The inhibition of both transglycosylation and transpeptidation ultimately leads to the formation of a weak and defective cell wall. nih.govtruemeds.in
Membrane Anchoring and Lipid II Interaction
A key feature of teicoplanin's mechanism is its interaction with the bacterial cell membrane, which is facilitated by its lipophilic nature. nih.govkoreamed.org The antibiotic targets Lipid II, the lipid-linked disaccharide-pentapeptide monomer unit of peptidoglycan, which is translocated across the cytoplasmic membrane. nih.govoup.com
Teicoplanin possesses a hydrophobic acyl side chain that is absent in some other glycopeptides like vancomycin. oup.commst.edu This fatty acid tail is crucial for its enhanced antibacterial activity. It is proposed to anchor the antibiotic to the bacterial cytoplasmic membrane. oup.comresearchgate.netnih.gov This anchoring localizes teicoplanin in close proximity to its target, Lipid II, at the site of peptidoglycan biosynthesis. nih.govnih.gov The increased lipophilicity due to this side chain also contributes to greater cellular and tissue penetration. koreamed.org Studies have shown that the removal of this lipophilic moiety significantly reduces teicoplanin's antibacterial potency. oup.com
The membrane anchoring of teicoplanin enhances its efficiency in target engagement. By localizing the antibiotic at the membrane surface, the effective concentration of teicoplanin near the nascent peptidoglycan chains is increased. researchgate.netnih.gov This facilitates an intramolecular binding event with the acyl-D-Ala-D-Ala residues of Lipid II, which is considered more favorable than the intermolecular binding typical of non-anchored glycopeptides like vancomycin. oup.com This enhanced proximity and localized concentration are believed to contribute to the potent activity of teicoplanin. oup.compsu.edu
Comparative Molecular Action with Other Glycopeptides
While sharing a fundamental mechanism of inhibiting peptidoglycan synthesis with other glycopeptides, teicoplanin exhibits notable differences in its molecular interactions.
A significant distinction between teicoplanin and vancomycin lies in their ability to form dimers. Vancomycin can form homodimers, and this dimerization is cooperative with the binding of the D-Ala-D-Ala ligand, meaning that dimerization enhances ligand binding and vice versa. oup.compsu.edu This cooperative dimerization is thought to be a key part of its mechanism, creating a higher avidity for the bacterial cell wall. psu.edu
In contrast, teicoplanin does not dimerize. oup.comrsc.org The presence of its large acyl tail is hypothesized to sterically hinder the formation of back-to-back dimers. researchgate.net Instead of relying on dimerization to enhance target affinity, teicoplanin utilizes its hydrophobic side chain to anchor itself to the bacterial membrane, thereby increasing its effective concentration at the target site. researchgate.netpsu.edu This membrane-anchoring strategy represents an alternative evolutionary solution to achieve high-avidity binding to the cell wall precursors. nih.gov
| Feature | Teicoplanin | Vancomycin |
| Dimerization | Does not dimerize oup.comrsc.org | Forms homodimers oup.compsu.edu |
| Primary Affinity Enhancement | Membrane anchoring via hydrophobic tail researchgate.netpsu.edu | Cooperative dimerization oup.compsu.edu |
| Binding Type | Primarily intramolecular with membrane-bound targets oup.com | Primarily intermolecular oup.com |
This table summarizes the key differences in the binding modes of Teicoplanin and Vancomycin.
Both teicoplanin and vancomycin inhibit the late stages of peptidoglycan biosynthesis by blocking the utilization of Lipid II. koreamed.orgoup.com They interfere with both the transglycosylation (polymerization of the glycan chains) and transpeptidation (cross-linking of the peptide side chains) reactions. koreamed.orgresearchgate.net However, the nuances of their interaction with the membrane and dimerization capabilities may lead to differential impacts.
Vancomycin's inhibition of both transglycosylation and transpeptidation is well-documented. researchgate.net Teicoplanin is also known to inhibit peptidoglycan polymerization. researchgate.net The membrane anchoring of teicoplanin may provide a more efficient blockade at the membrane level, potentially influencing the accessibility of Lipid II to the biosynthetic enzymes differently than vancomycin. nih.gov For instance, the differential sensitivity observed in VanB-type resistant enterococci, which are resistant to vancomycin but remain susceptible to teicoplanin, has been partly attributed to teicoplanin's membrane-targeting ability. nih.govasm.org This suggests that teicoplanin might induce blockades at different points or with different efficiencies in the cell-wall biosynthetic pathway compared to vancomycin. nih.gov
Molecular Mechanisms of Resistance and Self Resistance
Acquired Glycopeptide Resistance Mechanisms
Acquired resistance is most notably achieved by altering the chemical structure of the peptidoglycan precursors, which are the primary targets of glycopeptide antibiotics. This alteration reduces the binding affinity of teicoplanin, rendering the drug less effective. This sophisticated resistance mechanism is encoded by specific sets of genes, often located on mobile genetic elements, facilitating their spread among bacterial populations. nih.govnih.gov
The primary mechanism of high-level acquired resistance to glycopeptides, including teicoplanin, involves the substitution of the terminal D-alanyl-D-alanine (D-Ala-D-Ala) of peptidoglycan precursors with a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide. nih.govscielo.orgasm.org Glycopeptide antibiotics function by binding with high affinity to the D-Ala-D-Ala terminus, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall synthesis. nih.govkoreamed.org The replacement of the terminal D-Ala with D-Lac involves the substitution of an amide bond with an ester bond. This single molecular change results in the loss of a critical hydrogen bond interaction between the antibiotic and its target, dramatically reducing the binding affinity by approximately 1,000-fold. mdpi.com This ensures that peptidoglycan synthesis can proceed even in the presence of the antibiotic. mdpi.com
This pathway reprogramming is a multi-step enzymatic process. It requires the synthesis of D-Lac from pyruvate (B1213749), the ligation of D-Ala to D-Lac to form the new depsipeptide, and the elimination of the native D-Ala-D-Ala precursors to ensure the exclusive incorporation of the modified units into the growing peptidoglycan layer. nih.govnih.gov
The enzymatic machinery responsible for modifying the peptidoglycan precursor is encoded by organized gene clusters known as van operons. nih.gov Several distinct types of van clusters have been identified, each conferring a unique resistance phenotype with varying levels of resistance to vancomycin (B549263) and teicoplanin. frontiersin.orgasm.org
The vanA gene cluster is one of the most clinically significant. It confers high-level, inducible resistance to both vancomycin and teicoplanin. asm.orgmdpi.com The core genes within this cluster, vanH, vanA, and vanX, are essential for the resistance mechanism. mdpi.comasm.org
vanH encodes a D-lactate dehydrogenase that converts pyruvate to D-lactate. nih.govmdpi.com
vanA encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide. nih.govmdpi.com
The vanB gene cluster confers inducible resistance to vancomycin but, in its typical form, does not provide resistance to teicoplanin, as teicoplanin is not an inducer of the operon. nih.govresearchgate.net The core enzymatic functions are similar to the vanA cluster, with homologous genes (vanHB, vanB, vanXB) performing the synthesis of D-Ala-D-Lac and removal of D-Ala-D-Ala. nih.gov However, the sensor kinase, VanSB, only recognizes vancomycin, leaving vanB-type strains susceptible to teicoplanin. nih.govfrontiersin.org
The vanK gene is part of the van gene cluster found in Streptomyces coelicolor and is essential for vancomycin resistance in this organism but has no counterpart in resistance clusters of pathogenic organisms. researchgate.net The S. coelicolor cluster is organized into four transcription units: vanS/vanR, vanJ, vanK, and vanHAX. researchgate.net
The vanHAX gene cassette is fundamental to the reprogramming of peptidoglycan biosynthesis. nih.govyork.ac.uk The proteins encoded by these genes carry out the core functions of producing the modified D-Ala-D-Lac cell wall precursors. nih.govyork.ac.uk While often considered a generic mechanism for glycopeptide resistance, its effectiveness against teicoplanin can be influenced by other resistance determinants. nih.govyork.ac.uk For instance, in S. coelicolor, the VanHAX system is responsible for vancomycin resistance, but teicoplanin resistance is mediated by a different protein, VanJ. nih.govyork.ac.uk
The table below summarizes the functions of key proteins encoded by various van gene clusters.
| Gene | Protein Product | Function in Resistance | Associated Clusters |
| vanA | VanA Ligase | Catalyzes the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac). | vanA, vanM nih.govasm.org |
| vanB | VanB Ligase | Catalyzes the synthesis of D-Ala-D-Lac; induced by vancomycin only. | vanB nih.gov |
| vanH | VanH Dehydrogenase | Reduces pyruvate to D-lactate. | vanA, vanB nih.govnih.gov |
| vanX | VanX D,D-Dipeptidase | Hydrolyzes D-alanyl-D-alanine (D-Ala-D-Ala), preventing its use in cell wall synthesis. | vanA, vanB nih.govnih.gov |
| vanK | VanK | Essential for vancomycin resistance in Streptomyces coelicolor. researchgate.net | van cluster in S. coelicolor researchgate.net |
| vanJ | VanJ Membrane Protein | Confers specific resistance to teicoplanin and related glycopeptides. nih.govyork.ac.uk | van cluster in S. coelicolor researchgate.net |
| vanR | VanR Response Regulator | Transcriptional activator of the van resistance genes. | vanA, vanB nih.gov |
| vanS | VanS Sensor Kinase | Membrane sensor that detects glycopeptides and activates VanR. | vanA, vanB nih.gov |
While the alteration of peptidoglycan precursors is a broad strategy against glycopeptides, some bacteria possess mechanisms that confer specific resistance to teicoplanin. A prime example is the vanJ gene , first identified in the soil bacterium Streptomyces coelicolor. nih.gov This organism's van cluster contains the vanHAX genes for vancomycin resistance, but research has shown that these are not required for its resistance to teicoplanin. nih.govyork.ac.uk
Instead, teicoplanin resistance in S. coelicolor is mediated solely by VanJ. nih.govyork.ac.uk VanJ is a membrane protein with its active site exposed to the extracellular space. nih.gov It specifically confers resistance to teicoplanin and teicoplanin-like antibiotics, but not to vancomycin. nih.govyork.ac.ukresearchgate.net This indicates that the mode of action of teicoplanin must differ significantly from that of vancomycin, allowing for a resistance mechanism independent of cell wall precursor modification. nih.gov Homologues of vanJ are found in other streptomycetes, suggesting this specific form of teicoplanin resistance may be prevalent in this genus. nih.govyork.ac.uk
Intrinsic and Environmental Resistance Patterns
Beyond acquired resistance genes, bacteria can exhibit intrinsic resistance due to their inherent cellular structure. Furthermore, the natural environment serves as a vast reservoir of resistance genes, contributing to their potential emergence in clinical settings.
Gram-negative bacteria are intrinsically resistant to teicoplanin and other glycopeptides. microregistrar.cominnovareacademics.in This resistance is not due to target modification but is a consequence of the bacterial cell envelope's architecture. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, preventing large, complex molecules like teicoplanin from reaching their target site in the periplasm—the nascent peptidoglycan chain. innovareacademics.infrontiersin.org
Certain Gram-positive bacteria also display intrinsic resistance. For example, species such as Leuconostoc, Pediococcus, and some Lactobacillus species are naturally resistant to glycopeptides. microregistrar.com In another example, Enterococcus gallinarum and Enterococcus casseliflavus possess the chromosomal vanC gene cluster, which confers intrinsic, low-level resistance to vancomycin. nih.gov While these strains are typically susceptible to teicoplanin, their intrinsic resistance profile is an important clinical consideration. nih.gov
The environment, particularly the soil, is a significant reservoir of antibiotic resistance genes. researchgate.net Glycopeptide-producing organisms, such as actinomycetes, have co-evolved self-resistance mechanisms to avoid suicide. asm.orgmdpi.com It is widely hypothesized that the van gene clusters found in clinical pathogens originated from these environmental bacteria. asm.orgnih.govmdpi.com The presence of van-like genes in the genomes of numerous glycopeptide-producing actinomycetes supports this theory. nih.govasm.org
The dissemination of these genes from the environmental reservoir to clinical pathogens is a major public health concern. nih.gov Surveillance studies have detected vancomycin resistance genes, such as vanA, in various environmental matrices, including wastewater, surface water, and the feces of agricultural animals. nih.govasm.org The presence of these genes in the environment increases the probability of horizontal gene transfer to other bacteria, including opportunistic pathogens. nih.gov This environmental gene pool represents a continuous source for the emergence and spread of teicoplanin and other glycopeptide resistance in clinical settings. researchgate.netmdpi.com
Self-Resistance in Teicoplanin-Producing Organisms
The producer of teicoplanin, Actinoplanes teichomyceticus, possesses an innate and highly effective resistance to the antibiotic it synthesizes. This self-resistance is not a passive trait but an active, genetically encoded mechanism that ensures the organism's survival during antibiotic production.
The primary mechanism of self-resistance in Actinoplanes teichomyceticus is centered around the modification of the antibiotic's target: the bacterial cell wall. asm.orgasm.org This is accomplished through a set of resistance genes that are homologous to the van genes found in resistant enterococci. These genes are located within the teicoplanin biosynthetic gene cluster (tcp), ensuring that the machinery for protection is intrinsically linked to the machinery for production. researchgate.netoup.comoup.com
The key genes involved in this self-protection are:
vanHAX orthologues: A. teichomyceticus contains orthologues of the vanH, vanA, and vanX genes, designated vanH_at, vanA_at, and vanX_at (also referred to as tei7, tei6, and tei5 respectively). asm.orgfrontiersin.org
VanH: A dehydrogenase that converts pyruvate to D-lactate (D-Lac). oup.com
VanA: A ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac). oup.com
VanX: A D,D-dipeptidase that hydrolyzes the standard D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide, preventing its incorporation into the cell wall precursor. asm.orgoup.com
Two-Component Regulatory System: The cluster also houses genes orthologous to vanS (a sensory kinase, tei3) and vanR (a response regulator, tei2). asm.orgresearchgate.netfrontiersin.org These systems are known to control the expression of resistance genes in pathogenic bacteria.
murF-like gene: A gene named murF2 is also present in the resistance region of the tcp cluster. researchgate.netoup.com MurF enzymes are typically involved in the final step of peptidoglycan precursor synthesis, adding the D-Ala-D-Ala dipeptide. The MurF2 enzyme in A. teichomyceticus, however, shows minimal activity with D-Ala-D-Ala but can use D-Ala-D-Lac, facilitating the creation of the modified cell wall precursor. oup.com
This genetic system results in the replacement of the typical D-Ala-D-Ala termini of peptidoglycan precursors with D-Ala-D-Lac. asm.orgasm.org This substitution dramatically reduces the binding affinity of teicoplanin for its target, rendering the producer organism resistant to the high concentrations of the antibiotic it produces. asm.orgpatsnap.com Studies have shown that A. teichomyceticus constitutively produces these modified precursors, with no detectable traces of precursors ending in D-Ala-D-Ala. asm.orgasm.org
A key question in antibiotic-producing organisms is whether the genes for self-resistance are switched on at the same time as the genes for antibiotic synthesis. In the case of Actinoplanes teichomyceticus, research indicates that the expression of self-resistance genes is not co-regulated with teicoplanin production. nih.govresearchgate.net
The biosynthesis of the teicoplanin molecule is under the control of specific transcriptional activators, notably Tei15* and Tei16*. nih.govresearchgate.net Inactivation of these regulatory genes abolishes teicoplanin production. researchgate.net However, the expression of the vanHAX resistance operon (tei7-6-5) is independent of these biosynthetic activators. nih.govresearchgate.net Instead, the resistance genes appear to be constitutively expressed, meaning they are always active, regardless of whether the cell is actively producing teicoplanin. asm.orgfrontiersin.org
The expression of the vanHAX orthologues is dependent on the response regulator Tei2 (the VanR orthologue), which is part of a two-component system also encoded within the cluster. nih.govresearchgate.net The genes for this regulatory system (tei2-3) are also expressed constitutively. frontiersin.org This strategy ensures that the organism is perpetually in a protected state, prepared for the onset of antibiotic synthesis and preventing suicide.
Molecular Basis of Cross-Resistance and Susceptibility Patterns
Cross-resistance occurs when a bacterium develops resistance to one antibiotic that also confers resistance to another, often structurally or mechanistically related, antibiotic. The shared mechanism of action of teicoplanin and vancomycin—binding to the D-Ala-D-Ala terminus of peptidoglycan precursors—is the primary foundation for cross-resistance patterns observed in clinical settings. frontiersin.orgresearchgate.netplos.org
The most well-characterized mechanism of high-level glycopeptide resistance in pathogens like Enterococcus and Staphylococcus species involves the vanA gene cluster. Bacteria carrying the vanA operon modify their cell wall precursors to terminate in D-Ala-D-Lac, conferring resistance to both vancomycin and teicoplanin. frontiersin.org
However, an important distinction in susceptibility arises with VanB-type resistance. VanB-positive enterococci are resistant to vancomycin but often remain susceptible to teicoplanin. frontiersin.orgfrontiersin.org This is because the sensor kinase, VanSB, is activated by vancomycin but not by teicoplanin. frontiersin.orgasm.org Consequently, in the absence of vancomycin, the resistance genes are not induced, and the bacteria remain vulnerable to teicoplanin. asm.org
In Staphylococcus aureus, particularly Methicillin-resistant S. aureus (MRSA), the development of reduced susceptibility or resistance to teicoplanin is a complex, multifactorial process. It often involves a stepwise accumulation of mutations rather than the acquisition of a single resistance operon. Key factors include:
Cell Wall Thickening: A common phenotype in strains with reduced glycopeptide susceptibility is a thickened, disorganized cell wall. frontiersin.orgplos.org This is thought to create a "sink" of low-affinity binding sites that trap the antibiotic before it can reach its functional target at the cell membrane. plos.org
Mutations in Regulatory Systems: Two-component regulatory systems that govern cell wall metabolism, such as walKR (vraSR), and graSR, are frequently mutated in strains with reduced teicoplanin susceptibility. frontiersin.orgplos.org
tcaRAB Operon: The teicoplanin resistance operon (tcaRAB) has been specifically implicated in teicoplanin resistance in S. aureus. researchgate.netplos.org Inactivation of the tcaA gene, for example, has been shown to result in glycopeptide resistance. frontiersin.orgplos.org
The susceptibility patterns for teicoplanin reflect its potent activity against a broad range of Gram-positive pathogens. It remains a critical "last-resort" option for serious infections.
Table 1: Susceptibility of Key Gram-Positive Pathogens to Teicoplanin
| Bacterial Species | General Susceptibility to Teicoplanin | Common Resistance Mechanisms |
|---|---|---|
| Staphylococcus aureus (including MRSA) | Generally susceptible, but intermediate and resistant strains are increasingly reported. thieme-connect.combiomedpharmajournal.org | Cell wall thickening, mutations in walKR, graSR, tcaRAB operon. frontiersin.orgplos.org |
| Coagulase-Negative Staphylococci (e.g., S. epidermidis) | Susceptibility varies; decreased susceptibility is more prevalent in infecting strains versus contaminants. biomedpharmajournal.orgnih.gov | Similar to S. aureus. |
| Enterococcus faecalis & Enterococcus faecium | Generally susceptible. thieme-connect.comnepjol.info | VanA-type (resistance to vancomycin and teicoplanin), VanB-type (susceptible to teicoplanin). frontiersin.orgfrontiersin.org |
| Streptococcus pneumoniae | Highly susceptible. biomedpharmajournal.org | Resistance is rare. |
| Clostridium difficile | Susceptible. biomedpharmajournal.org | Resistance is uncommon. |
Structure Activity Relationship Sar and Derivative Research
Analysis of Functional Group Contributions to Biological Activity
The biological activity of teicoplanin is a complex interplay of its heptapeptide (B1575542) core, sugar moieties, and other substituents. The specific contributions of these functional groups to binding affinity and antibacterial spectrum are crucial for its mechanism of action.
Teicoplanin's structure includes a mannose, an N-acetylglucosamine, and an N-acyl-glucosamine. These sugar moieties are not mere decorations but play a significant role in the molecule's interaction with its target, the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall.
The sugar residues attached to amino acid 4 are positioned directly over the ligand-binding site, contributing to the binding through van der Waals interactions. nih.gov Specifically, the glucosamine (B1671600) sugar attached to amino acid 4 provides additional shielding, with its C5 atom making a van der Waals contact with the side chain of the C-terminal D-Ala residue of the target ligand. nih.gov The entire N-acyl-glucosamine group is a vital contributor to teicoplanin's antimicrobial activity against enterococci and staphylococci. The fatty acyl chain on this sugar is thought to anchor the antibiotic to the bacterial cell membrane, increasing its local concentration at the site of peptidoglycan synthesis.
The removal of certain sugar moieties can have a significant impact on activity. For instance, the teicoplanin pseudoaglycon, which lacks the N-acyl-glucosamine moiety, has been used as a scaffold for creating new derivatives. While some of these derivatives show promising activity, it highlights the importance of the original sugar in the parent molecule's efficacy. nih.gov
Teicoplanin possesses two chlorine atoms on the phenylglycine residues at positions 4 and 6 of its peptide core. nih.gov These chlorine atoms are known to contribute to ligand binding, and their absence can lead to a significant reduction in affinity. For example, the fully dechlorinated form of teicoplanin exhibits an approximately 15-fold reduction in affinity for its target. Furthermore, chlorination is crucial for avoiding the activation of VanB-type glycopeptide resistance genes in bacteria.
The fatty acid side chain of the N-acyl-glucosamine moiety is a key lipophilic component. This chain, which varies in length and branching (e.g., 8-methylnonanoic acid), is critical for anchoring teicoplanin to the bacterial membrane. This interaction is believed to enhance its activity by increasing its proximity to the lipid II substrate in the cell membrane. patsnap.comresearchgate.net
Rational Design and Synthesis of Semi-Synthetic Teicoplanin Derivatives
Building on the understanding of its structure-activity relationships, researchers have developed numerous semi-synthetic derivatives of teicoplanin to enhance its antibacterial properties and overcome resistance.
Modifications at the N-terminus of the teicoplanin peptide core have been a key strategy in developing new derivatives. The primary amino group at this position serves as a convenient handle for attaching various side chains. For instance, the synthesis of N-terminal L-histidyl derivatives has been explored to create dimeric coordination complexes with metals like cobalt, which have shown high activity against VanA teicoplanin-resistant enterococci. nih.gov
The carboxyl group at the C-terminus has also been a target for modification. Condensation of the terminal carboxyl group of deglucoteicoplanin with various substituted hydrazines has yielded hydrazide derivatives. nih.gov The antibacterial activity of these derivatives was found to be dependent on their ionic character, with some showing increased activity against Gram-negative bacteria like Escherichia coli. nih.gov Similarly, the creation of basic carboxamides by condensing the carboxyl function with polyamines has resulted in compounds with improved antimicrobial activities, including some with unexpected in vitro activity against Gram-negative bacteria. nih.gov
A prominent strategy for enhancing teicoplanin's activity has been the introduction of additional lipophilic side chains. This approach aims to improve the molecule's interaction with the bacterial cell membrane, a mechanism that is particularly effective against resistant strains.
The attachment of hydrophobic groups, such as perfluoroalkyl chains, to the N-terminal amino group has yielded derivatives with good to excellent activity against Gram-positive bacteria that are resistant to other approved glycopeptide antibiotics. nih.gov The size of the hydrophobic group is crucial; for example, a perfluorohexyl group was found to be optimal for eliciting antiviral activity in some derivatives. nih.gov Lipophilic modifications have also been achieved through "click chemistry," attaching various alkyl and aryl chains to the teicoplanin pseudoaglycon, resulting in compounds with high in vitro activity against glycopeptide-resistant Gram-positive bacteria, including vanA-positive Enterococcus faecalis. researchgate.net
The enhanced activity of these lipoglycopeptides is attributed to their ability to dually bind to both the bacterial membrane and the cell wall. nih.gov This dual-action mechanism is a key feature of second-generation glycopeptides like oritavancin and dalbavancin.
| Derivative Type | Modification | Target Organism | Reported MIC (µg/mL) |
|---|---|---|---|
| Perfluoroalkyl Conjugate | Perfluorohexyl side chain at N-terminus | S. aureus (Vancomycin-resistant) | 0.1 - 1.77 |
| Lipophilic Pseudoaglycon | Alkyl chain via click chemistry | E. faecalis (vanA-positive) | Variable, some with high activity |
| Monoguanidine Analog | Guanidine group at N-terminus | S. aureus (MRSA) | 0.25 - 1.2 |
| N,C-Dimer | α,ω-bis-isothiocyanate linker | E. faecalis (VanA teicoplanin-resistant) | Moderate activity |
The rise of vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) has driven the development of teicoplanin derivatives capable of overcoming these resistance mechanisms. A primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target to D-Ala-D-Lac, which reduces the binding affinity of many glycopeptides.
Derivatization strategies often focus on enhancing membrane interactions to bypass the need for high-affinity binding to the altered peptidoglycan terminus. The introduction of lipophilic side chains, as discussed previously, is a key approach. These lipophilic tails are thought to anchor the antibiotic in the bacterial membrane, increasing its effective concentration near the cell wall synthesis machinery and potentially disrupting membrane integrity. nih.govnih.gov
Another strategy involves creating dimeric derivatives of teicoplanin. While teicoplanin itself does not naturally dimerize like vancomycin (B549263), covalent dimers have been synthesized with the goal of increasing binding avidity to the cell wall. nih.gov These dimeric compounds have shown promising activity against VanA teicoplanin-resistant enterococci. nih.gov
Structure-Activity Relationships for Novel Antiviral Properties
The emergence of novel viral threats has spurred research into repurposing existing drugs, including the glycopeptide antibiotic teicoplanin. While primarily known for its antibacterial properties, recent studies have unveiled the potential of teicoplanin and its derivatives as antiviral agents. The structure-activity relationship (SAR) for these novel antiviral properties is an area of active investigation, with key findings pointing towards the importance of specific structural modifications that enhance antiviral efficacy.
Early indications of the broader anti-infective potential of glycopeptides came from the discovery of the antiviral activity of kistamycin A and B against influenza type A virus in 1993. More recently, teicoplanin itself has demonstrated inhibitory activity against a range of viruses, including HIV-1, Ebola virus, and SARS-CoV-1. oup.com
One successful approach has involved the synthesis of perfluoroalkyl derivatives of teicoplanin. These compounds, featuring dual hydrophobic and lipophobic properties, have shown strong activity against influenza viruses at non-toxic concentrations. nih.gov Some of these perfluoroalkylated glycopeptides have also exhibited activity against other viruses, including herpes simplex virus and coronaviruses, suggesting the potential for broad-spectrum antiviral applications. nih.gov
Furthermore, research into teicoplanin derivatives has identified compounds with dual antibacterial and antiviral activity. For instance, certain lipophilic and perfluoroalkyl conjugates of teicoplanin have demonstrated efficacy against both SARS-CoV-2 and multidrug-resistant Gram-positive bacteria. nih.gov These dual-action derivatives hold promise for treating complex co-infections.
The mechanism by which these derivatives exert their antiviral effects is also a subject of study. For some derivatives, it is believed that they interfere with the viral entry process, specifically the endocytosis pathway. nih.gov For SARS-CoV-2, teicoplanin derivatives have been shown to prevent the cathepsin-mediated endosomal entry of the virus. researchgate.net
The following table summarizes the structure-activity relationships of some teicoplanin derivatives with antiviral properties:
| Derivative Type | Structural Modification | Observed Antiviral Activity | Key Findings |
| Lipophilic Pseudoaglycon Derivatives | Coupling of one or two lipophilic side chains to the N-terminus. | Broad activity against influenza A and B viruses; activity against human coronavirus. nih.govnih.gov | Antiviral activity and cytotoxicity are highly sensitive to the length and lipophilicity of the side chains. nih.govnih.gov |
| Perfluoroalkyl Derivatives | Attachment of perfluorobutyl and perfluorooctyl moieties to the teicoplanin pseudoaglycone. | Strong anti-influenza virus activity; activity against herpes simplex virus and coronaviruses. nih.gov | Offers a strategy to create selective antiviral agents without significant membrane-disrupting activity. nih.gov |
| Dual-Action Hydrophobic/Superbasic Derivatives | Introduction of hydrophobic or superbasic side chains. | Inhibition of SARS-CoV-2 replication and activity against endemic human coronaviruses. nih.gov | Some derivatives can inhibit both endosomal and cell surface entry routes of SARS-CoV-2. researchgate.net |
Development of Teicoplanin Analogues with Altered Pharmacological Profiles
The development of teicoplanin analogues has been driven by the need to overcome the limitations of the parent compound, such as its spectrum of activity and pharmacokinetic profile. This research has led to the creation of derivatives with enhanced antibacterial potency, broader antimicrobial spectra, and improved pharmacokinetic properties, ultimately resulting in clinically successful second-generation lipoglycopeptides.
A significant focus of analogue development has been the modification of the acyl side chain of the teicoplanin core. The addition of lipophilic tails to the glycopeptide structure has proven to be a highly effective strategy. This modification allows the analogues to anchor to the bacterial cell membrane, increasing their concentration at the site of action and, in some cases, introducing a secondary mechanism of membrane disruption. researchgate.net This approach has led to the development of dalbavancin, a semi-synthetic lipoglycopeptide derived from a teicoplanin-like glycopeptide. oup.com
Dalbavancin exhibits several pharmacological advantages over teicoplanin. It possesses more potent in vitro activity against a range of Gram-positive pathogens, including staphylococci. oup.com A key alteration in its pharmacological profile is its significantly prolonged elimination half-life in humans, which allows for a once-weekly dosing regimen, a considerable advantage in both inpatient and outpatient settings. oup.com This improved pharmacokinetic profile is a direct result of the chemical modifications made to the parent glycopeptide.
The development of teicoplanin analogues has also explored modifications at other positions of the molecule. For example, the synthesis of N63-carboxamides of teicoplanin A2 and its pseudoaglycons has yielded derivatives with altered isoelectric points and lipophilicities. nih.gov Positively charged amides, in particular, have demonstrated enhanced in vitro activity against Gram-positive organisms, especially coagulase-negative staphylococci, compared to the parent teicoplanin. nih.gov Some of these basic amides also showed improved efficacy in animal models of infection. nih.gov
Furthermore, research has focused on creating teicoplanin derivatives with dual functionality. As discussed in the previous section, the synthesis of certain hydrophobic and perfluoroalkyl derivatives has resulted in compounds with both potent antibacterial and antiviral activity against pathogens like SARS-CoV-2. nih.govresearchgate.net This represents a significant alteration of the pharmacological profile, expanding the therapeutic potential of the teicoplanin scaffold beyond its traditional antibacterial role.
The following table provides an overview of teicoplanin analogues with altered pharmacological profiles:
| Analogue/Derivative | Key Structural Modification | Altered Pharmacological Profile | Clinical Significance/Potential |
| Dalbavancin | Semi-synthetic lipoglycopeptide derived from a teicoplanin-like molecule. oup.com | - More potent in vitro activity against staphylococci. oup.com- Significantly prolonged elimination half-life. oup.com | Clinically approved for acute bacterial skin and skin structure infections with the advantage of once-weekly dosing. ebsco.com |
| N63-Carboxamide Derivatives | Condensation of the carboxyl function with various amines. nih.gov | - Altered isoelectric points and lipophilicity. nih.gov- Enhanced in vitro activity of positively charged amides against coagulase-negative staphylococci. nih.gov | Potential for improved treatment of specific Gram-positive infections. |
| Dual-Action Antiviral/Antibacterial Derivatives | Addition of hydrophobic or perfluoroalkyl side chains. nih.govresearchgate.net | - Dual activity against multidrug-resistant Gram-positive bacteria and viruses like SARS-CoV-2. nih.govresearchgate.net | Promising candidates for treating bacterial and viral co-infections. |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Teicoplanin. Various iterations of this technique have been developed and validated to suit different analytical requirements, from routine quantification to trace-level detection in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for the quantification of Teicoplanin. proquest.comnih.gov These methods are valued for their robustness and accessibility in many laboratory settings. nih.gov A common approach involves reverse-phase chromatography using a C18 column. nih.govewha.ac.kr
Detection is typically performed at wavelengths ranging from 210 nm to 240 nm, with 220 nm being frequently used to optimize sensitivity for the major Teicoplanin components. proquest.comnih.gov Mobile phases are often acidic and consist of a buffer, such as sodium dihydrogen phosphate, mixed with an organic modifier like acetonitrile. nih.govewha.ac.kr The use of an internal standard, such as polymyxin (B74138) B or ristocetin (B1679390), is crucial for improving the accuracy and precision of the quantification by correcting for variations during sample preparation and injection. nih.govnih.gov Validated HPLC-UV methods have demonstrated linearity across clinically relevant concentration ranges, for instance, from 7.8 to 500 mg/L. nih.govewha.ac.kr Another study showed linearity between 24.1 and 289.2 mcg/mL with a limit of detection (LOD) of 1.205 mcg/mL and a limit of quantification (LOQ) of 3.615 mcg/mL. ijpsr.com While UV detection is common, Evaporative Light Scattering Detection (ELSD) has also been utilized as an alternative detection method. frontiersin.org
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | Xterra RP C18, 250×4.6 mm, 5 µm | ijpsr.com |
| Mobile Phase | 0.02M Potassium Dihydrogen Orthophosphate + 0.02M Dipotassium Hydrogen Orthophosphate + 0.5% Triethylamine in water (pH 3.2): Acetonitrile (40:50) | ijpsr.com |
| Flow Rate | 0.5 ml/min | ijpsr.com |
| Detection Wavelength | 210 nm | ijpsr.com |
| Retention Time | 4.178 min | ijpsr.com |
| Linearity Range | 24.1-289.2 mcg/mL | ijpsr.com |
| LOD | 1.205 mcg/mL | ijpsr.com |
| LOQ | 3.615 mcg/mL | ijpsr.com |
For applications requiring higher sensitivity and selectivity, such as the analysis of Teicoplanin in complex biological matrices like environmental water, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. frontiersin.org This technique is considered the gold standard due to its ability to provide structural information and overcome matrix interferences that can affect other detectors. frontiersin.org
LC-MS/MS methods for Teicoplanin often utilize a C18 column for separation. idcmjournal.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which enhances sensitivity and specificity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. researchgate.net These methods are capable of achieving very low limits of detection. For example, a method for analyzing Teicoplanin in environmental water reported an LOD of 0.1–1.3 ng L⁻¹ and an LOQ of 0.3–4.0 ng L⁻¹. frontiersin.org In clinical settings, LC-MS/MS methods have been validated with linearity ranges such as 1.56–100 mg/L, demonstrating their suitability for therapeutic drug monitoring. idcmjournal.orgnih.gov
| Parameter | Condition/Value | Reference |
|---|---|---|
| Application | Quantification in human plasma | idcmjournal.orgnih.gov |
| Column | C18, 50.0 x 3.0 mm, 2.7 μm | idcmjournal.orgnih.gov |
| Internal Standard | Vancomycin (B549263) hydrochloride | nih.gov |
| Run Time | 5.5 minutes | idcmjournal.orgnih.gov |
| Linearity Range | 1.56–100 mg/L | idcmjournal.orgnih.gov |
| LOD | 0.33 mg/L | idcmjournal.orgnih.gov |
| LLOQ | 1.00 mg/L | idcmjournal.orgnih.gov |
To further improve the speed and efficiency of analysis, Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, is coupled with MS/MS. UPLC-MS/MS methods offer shorter run times and higher resolution compared to conventional HPLC. researchgate.net These methods have been successfully developed and validated for the quantification of Teicoplanin in various samples, including for clinical therapeutic drug monitoring. researchgate.net
A validated UPLC-MS/MS method for Teicoplanin in patients with hematological diseases demonstrated a linear range of 3.9-52.9 mg/L, with an imprecision of less than 12%. researchgate.net The limits of detection and quantification were reported to be less than 0.13 and 0.72 mg/L, respectively. researchgate.net The enhanced throughput and sensitivity of UPLC-MS/MS make it a powerful tool for research applications where large numbers of samples need to be analyzed rapidly and accurately. researchgate.netresearchgate.net
Electrophoretic Methods for Molecular Interaction Studies
Capillary electrophoresis techniques are particularly valuable for investigating the molecular interactions of Teicoplanin, such as its binding to bacterial cell-wall precursors and its use as a chiral selector for separating enantiomers.
Teicoplanin is utilized as a chiral selector in Capillary Electrophoresis (CE) for the resolution of a wide range of racemic compounds, particularly anionic racemates. mst.edu Its unique structure, which includes a hydrophobic acyl side chain, allows it to form micelles in aqueous solutions, a property that influences its enantioselectivity. mst.eduacs.org Factors such as selector concentration, pH, and the concentration of organic modifiers can be adjusted to optimize enantioseparations. mst.edu
Beyond its role in chiral separations, CE is also employed to determine the binding constants between Teicoplanin and its target ligands, such as peptides ending in D-Ala-D-Ala. tandfonline.com By observing the change in the electrophoretic mobility of Teicoplanin as a function of the ligand concentration in the running buffer, a binding constant can be calculated. nih.gov This provides quantitative data on the affinity of the antibiotic for its target, which is fundamental to understanding its mechanism of action. tandfonline.com
Affinity Capillary Electrophoresis (ACE) is a specialized CE technique that provides a powerful means to study non-covalent interactions and determine binding constants. nih.govnih.gov In ACE, the equilibrium between a receptor (e.g., Teicoplanin) and a ligand is measured based on the change in the migration time of the receptor as the concentration of the ligand in the electrophoresis buffer is varied. tandfonline.comnih.gov
This technique has been successfully used to determine the binding constants (Kb) of Teicoplanin to various D-Ala-D-Ala terminus peptides. tandfonline.com Scatchard analysis of the mobility shift data allows for the calculation of these constants. tandfonline.com ACE offers several advantages, including the requirement for only small sample volumes, high reproducibility, and the commercial availability of automated instrumentation, making it a convenient and effective method for characterizing the binding parameters between antibiotics and their ligands. tandfonline.comchromatographyonline.com
Spectroscopic Techniques for Characterization and Interaction Profiling
Spectroscopic methods are fundamental in studying the structural and interactive properties of teicoplanin. These techniques provide insight into the binding mechanisms and conformational changes that occur upon interaction with its molecular targets.
UV-Vis Difference Spectroscopy for Binding Studies
UV-Vis spectroscopy is a widely utilized technique for the quantitative analysis of teicoplanin in various samples. Methods based on high-performance liquid chromatography with ultraviolet detection (HPLC-UV) are established for determining teicoplanin concentrations in biological fluids. nih.govnih.gov In these methods, the UV detector is typically set at a wavelength between 210 nm and 240 nm to achieve optimal sensitivity for the major components of teicoplanin. nih.gov
While extensively used for quantification, the application of UV-Vis difference spectroscopy specifically for teicoplanin binding studies is less documented in readily available literature. However, this technique is theoretically applicable. UV-Vis difference spectroscopy measures the change in absorbance of a chromophore when its environment is altered, for instance, upon binding of a ligand to a protein. In the context of teicoplanin, this could involve monitoring the absorbance spectrum of the antibiotic in the presence and absence of its binding target, such as bacterial cell wall precursor analogues like N-acetyl-D-Ala-D-Ala. A change in the spectral properties upon binding could provide information on the binding event and stoichiometry. This approach relies on the principle that the electronic environment of the aromatic amino acid residues in the teicoplanin core structure is altered upon complexation, leading to a shift in the UV spectrum.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for the real-time analysis of biomolecular interactions. youtube.com It has emerged as a valuable tool for characterizing the binding kinetics of antibiotics, including teicoplanin, with their targets. asm.org The method involves immobilizing one interacting partner (the ligand) on a sensor chip surface and flowing the other partner (the analyte) over it. The binding event is detected as a change in the refractive index at the surface, which is proportional to the change in mass. tecan.comnih.gov
In a key research application, SPR was used to measure the binding affinity of teicoplanin to its target, a bacterial cell-wall peptide analogue (Lys-D-Ala-D-Ala). nih.gov This study successfully determined the dissociation constant (Kd) for the interaction, providing quantitative data on binding strength. The results demonstrated that teicoplanin recognized and bound to the peptide target with high affinity.
Table 1: Teicoplanin Binding Affinity Determined by Surface Plasmon Resonance (SPR)
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
|---|---|---|
| Teicoplanin and Lys-D-Ala-D-Ala peptide fusion | 91 ± 7 nM | nih.gov |
This interactive table summarizes key kinetic data from SPR studies on teicoplanin.
The data from SPR experiments are presented as a sensorgram, which plots the binding response against time. youtube.com This allows for the determination of not only the equilibrium constant (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd). This detailed kinetic profile is crucial for understanding the dynamic nature of the drug-target interaction, which is a significant advantage over methods that only provide endpoint measurements. uu.nl
Development of Novel Bioanalytical Assays for Research Samples
The development of robust and sensitive bioanalytical assays is critical for quantifying teicoplanin in research samples, such as serum and plasma, to support pharmacokinetic and pharmacodynamic studies.
Immunoassays (e.g., Fluorescence Polarization Immunoassay) for Research Tooling
Immunoassays offer a sensitive and specific alternative to chromatographic methods for the quantification of teicoplanin. Among these, the Fluorescence Polarization Immunoassay (FPIA) has been successfully developed and evaluated as a research tool. FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescently labeled teicoplanin upon binding to a specific antibody.
The FPIA for teicoplanin has several advantages in a research setting:
Rapid Turnaround Time: Assays can be completed in approximately 20 minutes. nih.gov
Small Sample Volume: Requires less than 100 microliters of serum or plasma. nih.gov
High Sensitivity and Accuracy: The assay is effective for determining concentrations in the range of 5 to 100 µg/mL. nih.gov
Good Correlation with Other Methods: FPIA results show a high degree of correlation with both microbiological assays (r = 0.901) and HPLC methods (r = 0.979). nih.govuu.nl
Table 2: Performance Characteristics of a Teicoplanin Fluorescence Polarization Immunoassay (FPIA)
| Parameter | Value | Reference |
|---|---|---|
| Quantitative Range | 5 - 100 µg/mL | nih.govuu.nl |
| Lower Limit of Detection | < 1.5 µg/mL | uu.nl |
| Intra-assay Precision (CV%) | < 2% - < 7.3% | uu.nlmdpi.com |
| Inter-assay Precision (CV%) | < 4.5% - < 11.6% | uu.nlmdpi.com |
This interactive table presents the performance metrics of the FPIA for teicoplanin analysis.
The specificity of the assay is high, with minimal interference from other concurrently administered antibiotics or endogenous substances like bilirubin, hemoglobin, and triglycerides. nih.govuu.nl This makes FPIA a reliable and efficient tool for high-throughput sample analysis in research studies.
Microbiological Assays for Relative Potency in Research Settings
Microbiological assays are fundamental for determining the biological activity or relative potency of an antibiotic. These assays measure the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. For teicoplanin, a glycopeptide antibiotic, these assays are crucial for confirming its antibacterial potency against target Gram-positive bacteria. scispace.com
In a research context, microbiological assays serve as a reference method against which other analytical techniques, like immunoassays and chromatographic methods, are compared. nih.gov A standard agar (B569324) diffusion assay or a broth microdilution method is typically used. In these assays, the size of the inhibition zone or the minimum inhibitory concentration (MIC) is proportional to the concentration of active teicoplanin in the sample.
Several factors can influence the results of microbiological assays, including the choice of test organism, the composition of the culture medium, and the inoculum size. scispace.com Despite these variables, when properly standardized, these assays provide a direct measure of the antibiotic's biological function, which is an essential parameter in research settings for evaluating the potency of new formulations or derivatives of teicoplanin.
Sample Preparation Techniques for Complex Research Matrices
The accurate analysis of teicoplanin in complex biological matrices such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances. The choice of technique depends on the matrix, the analytical method used, and the concentration of the analyte.
Protein Precipitation: This is a common and straightforward method for preparing plasma and serum samples for analysis by HPLC or LC-MS/MS. It involves adding an organic solvent, typically acetonitrile, to the sample to denature and precipitate the majority of proteins. asm.org The sample is then centrifuged, and the clear supernatant containing teicoplanin is collected for injection into the analytical system. This method is fast and effective for removing a large portion of proteinaceous material.
Ultrafiltration: This technique is used to separate free (unbound) teicoplanin from protein-bound teicoplanin in plasma or serum. Since only the unbound fraction of a drug is considered pharmacologically active, measuring this component is vital in research studies. The method uses a semipermeable membrane with a specific molecular weight cutoff (e.g., 30K filter) to retain large molecules like albumin, to which teicoplanin is highly bound, while allowing the smaller, unbound drug molecules to pass through in the ultrafiltrate. tecan.com The resulting ultrafiltrate can then be analyzed to determine the concentration of free teicoplanin.
Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique compared to protein precipitation. It utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. For teicoplanin in environmental water samples, SPE cartridges like the HLB (Hydrophilic-Lipophilic Balance) type have been shown to provide better recovery and cleaner extracts compared to other types like C18. researchgate.net This technique is particularly useful for concentrating the analyte from dilute samples and removing matrix components that could cause ion suppression in mass spectrometry-based assays.
Table 3: Overview of Sample Preparation Techniques for Teicoplanin Analysis
| Technique | Principle | Primary Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation | Solubilizes analyte while precipitating interfering proteins with an organic solvent. | Analysis of total teicoplanin in plasma/serum. | Simple, fast, inexpensive. | Less clean extract, potential for matrix effects. |
| Ultrafiltration | Separates molecules based on size using a semipermeable membrane. | Measurement of free (unbound) teicoplanin in plasma/serum. | Allows specific quantification of the active drug fraction. | Potential for non-specific binding to the membrane. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while impurities are washed away. | Analysis in complex matrices (e.g., environmental water, tissue); sample concentration. | High selectivity, clean extracts, reduces matrix effects. | More time-consuming and costly than precipitation. |
This interactive table compares common sample preparation methods used for teicoplanin research.
Computational and in Silico Modeling Studies
Molecular Docking Simulations for Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in the early stages of drug discovery to understand the binding modes of compounds and to perform systematic pre-screening based on their shape and energetic compatibility with target proteins. nih.govmdpi.com Software such as AutoDock, AutoDock Vina, and Dock6 are commonly employed for these simulations. chemrxiv.orgchemrxiv.org
Docking simulations reveal the precise binding poses of Teicoplanin within the active sites of its targets. In its primary antibacterial role, Teicoplanin targets the D-Alanyl-D-Alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, inhibiting bacterial cell wall synthesis. patsnap.comfrontiersin.orgasm.org Structural analysis shows that Teicoplanin adopts a curved conformation, creating a concave binding pocket that envelops the target peptide. nih.gov Recognition is achieved through a network of five crucial hydrogen bonds connecting the antibiotic's peptide backbone to the ligand, alongside multiple van der Waals interactions. nih.govcore.ac.uk The N-acylglucosamine attached to amino acid 4 and the glucosamine (B1671600) sugar on amino acid 6 provide additional shielding, wrapping around the ligand. nih.gov
Recent in silico studies have also explored Teicoplanin's interaction with viral targets, such as the main protease (M-pro) of SARS-CoV-2. nih.govchemrxiv.orgresearchgate.net In these models, Teicoplanin fits well within the inhibitor binding cavity. chemrxiv.org Interaction hotspots—residues that contribute significantly to binding—have been identified. For the SARS-CoV-2 M-pro, key residues involved in hydrogen bonding with Teicoplanin include Thr26, His41, Asn142, Ser144, Glu166, and Gln189. chemrxiv.org Hydrophobic interactions with residues like Met49, Leu50, Met165, and Ala191 also play a role in anchoring the drug. chemrxiv.org The analysis of these binding poses is often performed using visualization software like Biovia Discovery Studio and PyMol. nih.govchemrxiv.org
Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and its target, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. researchgate.net These predictions are crucial for ranking potential drug candidates.
In silico studies have predicted Teicoplanin's binding affinities for various biological targets. For instance, in a study investigating potential COVID-19 drug targets, molecular docking predicted a binding energy of -7.4 kcal/mol for Teicoplanin with the N-terminal domain of the SARS-CoV-2 nucleocapsid protein. researchgate.netnih.gov Such computational screening against multiple targets helps prioritize which complexes warrant further, more computationally expensive, analysis. mdpi.comnih.gov
| Biological Target | Docking Software | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| SARS-CoV-2 Nucleocapsid Protein (N-terminal domain) | AutoDock Vina | -7.4 | researchgate.netnih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. chemrxiv.org For Teicoplanin, MD simulations provide insights into the thermodynamic behavior and stability of the drug-target complex under physiological conditions, offering a dynamic view that complements the static picture from molecular docking. nih.govchemrxiv.orgresearchgate.net
A key application of MD simulations is to assess the conformational stability of the Teicoplanin-target complex. researchgate.net This is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein's alpha-carbon (Cα) atoms over the simulation trajectory. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact in a simulated biological environment. chemrxiv.orgchemrxiv.org
In a 100 ns simulation of Teicoplanin complexed with the SARS-CoV-2 main protease, the RMSD of the Cα chain showed a uniform value between 1 and 1.7 Å, indicating the stability of the bound complex. chemrxiv.orgchemrxiv.org Similarly, simulations of Teicoplanin with the SARS-CoV-2 nucleocapsid protein displayed a stable RMSD, further confirming the stability of the docked conformation. mdpi.comnih.gov
Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues. chemrxiv.org In the Teicoplanin-M-pro complex, key interacting residues showed minimal fluctuations, reinforcing their stable role in binding. chemrxiv.org
| Complex | Simulation Length | Stability Metric | Finding | Reference |
|---|---|---|---|---|
| Teicoplanin-SARS-CoV-2 Main Protease | 100 ns | RMSD (Cα atoms) | Stable deviation between 1-1.7 Å | chemrxiv.orgchemrxiv.org |
| Teicoplanin-SARS-CoV-2 Nucleocapsid Protein | 100 ns | RMSD | Displayed stable deviation/fluctuation | mdpi.comnih.gov |
| Teicoplanin-Ac2KDAlaDAlaOH | 1 ns | Key Hydrogen Bonds | Remained stable for >90% of the simulation time | core.ac.uk |
MD simulations allow for the detailed monitoring of intermolecular interactions between Teicoplanin and its target throughout the simulation period. researchgate.net This includes tracking the number and duration of hydrogen bonds, hydrophobic contacts, and water bridges. researchgate.net The persistence of these interactions over time is a strong indicator of a stable binding mode.
For the complex of Teicoplanin with its bacterial cell wall target analogue, Ac2KDAlaDAlaOH, MD simulations showed that the key hydrogen bonds responsible for recognition remained intact for over 90% of the 1 ns simulation time. core.ac.uk In simulations with the SARS-CoV-2 nucleocapsid protein, interactions including hydrogen bonds and hydrophobic contacts were monitored over a 100 ns trajectory to confirm the continuous and stable binding of Teicoplanin. mdpi.comnih.govresearchgate.net
Binding Energy Calculations (e.g., MM/GBSA)
To obtain a more accurate estimation of binding affinity than docking scores, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. nih.govresearchgate.net This technique calculates the binding free energy (ΔG_bind) by combining molecular mechanics energy calculations with continuum solvation models. nih.govresearchgate.net It is often used as a post-processing step for both docking poses and snapshots from MD simulation trajectories to refine binding energy predictions. nih.govnih.gov A more negative ΔG_bind value signifies stronger binding. researchgate.net
MM/GBSA calculations have been extensively used to study Teicoplanin's interactions. For various SARS-CoV-2 targets, MM/GBSA provided binding free energy estimates that helped rank their potential as targets for Teicoplanin. mdpi.comnih.gov The nucleocapsid protein's N-terminal domain showed the strongest affinity, with a calculated ΔG_bind of -102.13 kcal/mol from a docked structure. mdpi.comnih.gov When calculated from 50 frames extracted from a 100 ns MD simulation trajectory, the average binding energy for the same complex was -62.52 ± 12.22 kcal/mol, providing a thermodynamically averaged perspective on the binding strength. mdpi.comresearchgate.netnih.gov These detailed energy calculations are invaluable for understanding the quantitative aspects of molecular recognition and for lead optimization in drug design. frontiersin.org
| Biological Target | Calculation Method | Binding Free Energy (ΔG_bind, kcal/mol) | Reference |
|---|---|---|---|
| SARS-CoV-2 Nucleocapsid Protein (N-terminal domain) | Prime MM/GBSA (from docking) | -102.13 | mdpi.comnih.gov |
| SARS-CoV-2 Main Protease (M-pro) | Prime MM/GBSA (from docking) | -97.55 | mdpi.com |
| SARS-CoV-2 Spike Protein (RBD) | Prime MM/GBSA (from docking) | -95.76 | mdpi.com |
| SARS-CoV-2 Nucleocapsid Protein (N-terminal domain) | Post-simulation MM/GBSA (average over 100 ns) | -62.52 ± 12.22 | mdpi.comresearchgate.netnih.gov |
Rational Drug Design and Lead Optimization based on Computational Models
Computational modeling has become an indispensable tool in the rational design and lead optimization of teicoplanin and its derivatives. These in silico methods provide rapid mechanistic insights into structure-activity relationships, guiding the development of new molecules with enhanced or novel therapeutic properties. mdpi.comnih.gov Techniques such as molecular docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and molecular dynamics (MD) simulations are frequently employed to predict the binding affinity and interactions of teicoplanin-based compounds with their biological targets. mdpi.comnih.govresearchgate.net
A significant area of research has been the repurposing of teicoplanin for antiviral applications, particularly against SARS-CoV-2. Computational studies have been instrumental in exploring its potential. Molecular docking studies, for instance, have investigated the binding of teicoplanin to the SARS-CoV-2 main protease (MPro or 3CLPro), a crucial enzyme for viral replication. nih.govresearchgate.netuinjkt.ac.id These models help to elucidate the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the teicoplanin-MPro complex. nih.govresearchgate.net For example, simulations have identified key amino acid residues like Thr26, His41, and Glu166 in the MPro active site that interact with teicoplanin. researchgate.net The insights from these models are considered valuable for the rational design of new antiviral drugs. researchgate.netresearchgate.net
Lead optimization efforts have focused on modifying the teicoplanin structure to improve its activity profile. A systematic structure-activity relationship study on teicoplanin aglycon derivatives revealed that conformational differences, influenced by chloro substituents on the heptapeptide (B1575542) core, are key determinants of antiviral versus antibacterial activity. nih.gov Computational analysis, combined with circular dichroism and NMR studies, showed that while teicoplanin aglycon derivatives were potent antibacterials, they lacked significant anti-influenza virus activity, in contrast to derivatives of the related glycopeptide ristocetin (B1679390). nih.gov This knowledge of the bioactive conformation is crucial for designing new analogs with improved antiviral efficacy. nih.gov
Further modifications, such as the creation of lipophilic derivatives, have been explored to enhance antiviral potency. researchgate.net Computational modeling supports these synthetic efforts by predicting how structural changes will affect target binding and activity. For instance, studies on teicoplanin derivatives targeting the SARS-CoV-2 spike protein's receptor-binding domain (RBD) have shown that these compounds can effectively interrupt the interaction with the human ACE2 receptor. nih.gov Computer modeling predicted that these derivatives interact with residues in the RBD, and some of these interacting amino acids are highly conserved across different SARS-CoV-2 variants, suggesting potential for broad activity. nih.gov
The table below summarizes findings from several computational studies on teicoplanin and its derivatives targeting viral proteins.
| Compound | Target Protein | Computational Method | Key Findings/Predicted Binding Energy | Reference |
|---|---|---|---|---|
| Teicoplanin | SARS-CoV-2 Main Protease (MPro) | Molecular Docking, MM/GBSA, MD Simulation | Binding energy of -8 kcal/mol. Interacts with key residues including Thr26, His41, Asn142, Ser144, Glu166, and Gln189. | uinjkt.ac.idresearchgate.net |
| Teicoplanin | SARS-CoV-2 Nucleocapsid Protein (N-terminal domain) | Molecular Docking, MM/GBSA, MD Simulation | Docking binding energy of -7.4 kcal/mol; Prime MM/GBSA energy of -102.13 kcal/mol. Post-simulation average binding energy of -62.52 ± 12.22 kcal/mol. | nih.gov |
| Teicoplanin Aglycon | SARS-CoV-2 Main Protease (MPro) | Molecular Docking | Showed potentially greater inhibitory potential than the parent teicoplanin based on binding interactions and free energy (ΔG) values. | uinjkt.ac.id |
| LYSC69, LYSC70, LYSC71, LYSC72 (Teicoplanin derivatives) | SARS-CoV-2 Spike Protein (RBD) | Computer Modeling, HTRF Assay | Inhibited RBD/ACE2 interaction with IC50 values from 50 μM to 100 μM. Modeling predicted interactions with RBD residues. | nih.gov |
Homology Modeling and Structural Prediction of Teicoplanin-Related Proteins
While the structure of teicoplanin itself is well-characterized, understanding its interactions and mechanisms of resistance often requires structural information about proteins it interacts with or that are involved in its biological context. When experimental structures (from X-ray crystallography or NMR, for example) are unavailable, homology modeling and other structural prediction methods become critical. ajbls.com These computational techniques build a three-dimensional model of a target protein based on its amino acid sequence and its similarity to a known experimental structure (a "template"). ajbls.com
A key area where this is relevant is in understanding resistance. For example, the protein VanJ has been identified as a membrane protein that confers resistance to teicoplanin. asm.org It has homologues in various streptomycetes, such as StaP from the Streptomyces toyocaensis A47934 biosynthetic gene cluster. asm.org Homology modeling can be used to predict the structure of VanJ and its related proteins to understand how they might interact with teicoplanin and prevent its antibacterial action. This structural insight is crucial for designing teicoplanin derivatives that can evade such resistance mechanisms.
Similarly, homology modeling has been applied to study the Intercellular adhesin locus Regulator (IcaR) protein in various Staphylococcus species. ajbls.com IcaR is a transcriptional inhibitor of the ica (B1672459) locus, which is involved in biofilm formation, a process that can be influenced by antibiotics. By modeling the structures of IcaR from different species, researchers can identify conserved and variable regions, providing clues about their function, stability, and ligand binding susceptibility. ajbls.com This knowledge can aid in developing strategies to interfere with biofilm regulation.
The table below lists proteins related to teicoplanin's action or biological context for which structural modeling has been employed.
| Protein Name/Class | Organism/Context | Modeling Purpose/Key Insight | Reference |
|---|---|---|---|
| IcaR Protein | Staphylococcus species | To compare structures from different species and identify variations in regions related to dimerization and ligand binding, impacting biofilm regulation. | ajbls.com |
| VanJ and homologues (e.g., StaP) | Streptomyces coelicolor, S. toyocaensis | To understand the structural basis of a novel teicoplanin resistance mechanism. | asm.org |
| FgSULT1 (Sulfotransferase) | Fusarium graminearum | Identified active site architecture through homology modeling, demonstrating a platform for producing unnatural sulfoconjugates of natural products. | researchgate.net |
| SARS-CoV-2 Proteins (e.g., MPro, RBD) | Virus | While many experimental structures exist, modeling is used to understand interactions with teicoplanin and its derivatives to guide antiviral drug design. | researchgate.netnih.gov |
Drug Delivery System Research and Formulation Science Non Clinical Focus
Development of Nanoparticle-Based Delivery Systems
Nanoparticles serve as versatile carriers for teicoplanin, offering benefits such as improved drug solubility, protection from degradation, and targeted delivery to infection sites. frontiersin.org Various polymeric and lipid-based nanoparticles have been investigated to optimize the delivery and release profile of teicoplanin.
Iron oxide nanoparticles (IONPs) have been explored as nanocarriers for teicoplanin, enabling magnetic targeting to specific infection sites. frontiersin.orgnih.gov In this approach, IONPs are first functionalized, typically with (3-aminopropyl) triethoxysilane (APTES), to introduce amino groups on their surface. nih.govresearchgate.net Teicoplanin is then covalently bonded to these functionalized nanoparticles. nih.govresearchgate.net This conjugation not only allows for magnetic guidance but also confers a prolonged antimicrobial activity to the IONPs against Gram-positive bacteria. frontiersin.orgnih.gov
Research has demonstrated that these magnetic nanoconjugates, referred to as NP-TEICO, can inhibit the formation of Staphylococcus aureus biofilms. frontiersin.orgresearchgate.net The conjugation of teicoplanin to IONPs has also been found to improve the cytocompatibility of the nanoparticles toward human cell lines. researchgate.netnih.gov These systems leverage the unique magnetic properties of IONPs to deliver the antibiotic directly to the site of infection, which could increase local drug concentration and effectiveness. frontiersin.org
| Nanoparticle Type | Description | Key Findings |
|---|---|---|
| IONPs (Naked) | Core iron oxide nanoparticles. | Show only insignificant antimicrobial activity on their own. researchgate.netnih.gov |
| NP-APTES | IONPs functionalized with (3-aminopropyl) triethoxysilane. | Establishes surface interactions with bacteria but has minimal antimicrobial effect. researchgate.netnih.gov |
| NP-TEICO | Teicoplanin conjugated to NP-APTES. | Confers valuable and prolonged antimicrobial activity against Gram-positive bacteria and inhibits S. aureus biofilm formation. researchgate.netnih.gov |
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer widely used for creating nanoparticles for controlled drug release. researchgate.netmdpi.com For teicoplanin delivery, PLGA nanoparticles can be engineered for targeted therapy. One strategy involves grafting the nanoparticles with aptamers that specifically recognize pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net This targeting mechanism ensures that the antibiotic is delivered preferentially to the bacteria.
Studies have shown that teicoplanin-loaded PLGA nanoparticles can achieve high encapsulation efficiency, with some research indicating up to 98%. researchgate.net The release profile from PLGA microspheres is often characterized by a sustained release over several weeks. For instance, one study observed that 65% of the drug was released by the end of the first week, reaching 80% after two weeks, with the release continuing for up to five weeks. researchgate.net This prolonged release is crucial for maintaining therapeutic concentrations at the infection site.
Solid Lipid Nanoparticles (SLNs) and niosomes are other promising carriers for teicoplanin, designed to provide controlled and sustained release. SLNs are lipid-based nanoparticles that can encapsulate drugs, and their surfaces can be modified, for example, with chitosan, to enhance their properties. researchgate.net Niosomes are vesicles formed from non-ionic surfactants that can entrap both hydrophilic and lipophilic drugs. mdpi.comjddtonline.info
Teicoplanin-loaded niosomal gels have demonstrated a sustained release profile, which is beneficial for treating chronic wounds infected with MRSA. nih.gov In one study, a niosomal gel formulation released approximately 25% of the drug in the first 12 hours, 35% by 24 hours, and 55% by 48 hours. This is in contrast to a free teicoplanin formulation which showed a burst release of around 70% within the first 12 hours. nih.gov This controlled release from niosomes helps in maintaining a prolonged therapeutic effect. nih.gov Similarly, lipid liquid-crystalline nanoparticles (cubosomes) have been formulated into gels that sustained the release of teicoplanin for 36 days, compared to just 48 hours from a control gel. nih.gov
| Formulation | Cumulative Release at 12h | Cumulative Release at 24h | Cumulative Release at 48h | Sustained Release Duration |
|---|---|---|---|---|
| Free Teicoplanin Gel | ~70% | - | - | Short (Burst Release) |
| Teicoplanin Niosomal Gel | ~25% | ~35% | ~55% | Sustained over days nih.gov |
| Teicoplanin Cubosomal Gel | - | - | - | Up to 36 days nih.gov |
Bioactive Glass and Biomaterial Composites as Delivery Vehicles
Bioactive glass and its composites are being investigated as implantable systems for local antibiotic delivery, particularly for bone infections like osteomyelitis. nih.govmst.edu These materials are advantageous as they can release the drug directly at the site of infection while also promoting bone regeneration. mst.eduresearchgate.net
Bioactive glass (BG) synthesized by the sol-gel method possesses a nanoporous structure that is highly suitable for drug adsorption. mdpi.comncku.edu.tw The porosity and surface roughness of the glass can be modified, for instance, by doping it with elements like boron. mdpi.comncku.edu.tw Boron-doped bioactive glass (B-doped BG) has been shown to have more porous and rougher structures compared to undoped BG, providing more available sites for teicoplanin adsorption. mdpi.comncku.edu.tw The mesoporous nature of these materials is a key characteristic that enables their function as effective drug delivery systems. mdpi.com The ability to adsorb teicoplanin onto these structures allows the biomaterial to act as a reservoir for the antibiotic. researchgate.net
The release of teicoplanin from bioactive glass and its composites is governed by the material's composition and structure, allowing for controlled release kinetics. For example, pellets made from a chitosan-bonded mixture of borate bioactive glass particles and teicoplanin powder showed a sustained release of the antibiotic over 20-30 days when immersed in phosphate-buffered saline. nih.gov
The composition of the bioactive glass significantly influences the release rate. In one study comparing undoped bioactive glass (BG) with boron-doped bioactive glass (B-doped BG), the release profiles were markedly different. The undoped BG released 20.09% of its teicoplanin load on the first day, reaching 29.43% after 7 days. In contrast, the B-doped BG showed a much slower release, with only 3.17% released on day 1 and 4.83% after 7 days. mdpi.comncku.edu.tw This demonstrates that modifying the biomaterial composition can effectively tune the drug release kinetics to achieve a more prolonged therapeutic effect. mdpi.com Composites of borate glass and chitosan have also been developed as vehicles for teicoplanin, demonstrating controlled elution kinetics suitable for treating osteomyelitis. nih.govmst.edu
| Biomaterial | Cumulative Release (Day 1) | Cumulative Release (Day 7) |
|---|---|---|
| Bioactive Glass (BG) | 20.09% mdpi.comncku.edu.tw | 29.43% mdpi.comncku.edu.tw |
| Boron-doped Bioactive Glass (B-doped BG) | 3.17% mdpi.comncku.edu.tw | 4.83% mdpi.comncku.edu.tw |
Targeted Delivery Strategies at the Cellular/Bacterial Level
The emergence of antibiotic resistance necessitates the development of novel delivery systems that can specifically target pathogens, thereby increasing therapeutic efficacy and reducing off-target effects. One promising strategy involves the functionalization of nanoparticles with aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity researchgate.net. Research has demonstrated the potential of aptamer-targeted delivery of Teicoplanin (sodium) to combat infections caused by Staphylococcus aureus (S. aureus), including Methicillin-Resistant S. aureus (MRSA) strains researchgate.netnih.gov.
In a notable study, Poly Lactic-co-Glycolic Acid (PLGA) nanoparticles were loaded with Teicoplanin and functionalized with S. aureus-specific aptamers. This targeted delivery system exhibited a significant enhancement in antibacterial activity compared to both free Teicoplanin and non-targeted nanoparticles researchgate.netnih.gov. The aptamer-functionalized nanoparticles led to a 32-fold decrease in the minimum inhibitory concentration (MIC) of Teicoplanin for susceptible S. aureus strains and a remarkable 64-fold decrease for moderately resistant clinical isolates of MRSA researchgate.netnih.gov. In contrast, non-targeted PLGA nanoparticles containing Teicoplanin only produced an eightfold decrease in MIC for susceptible strains of S. aureus and S. epidermidis, and a twofold decrease for resistant strains nih.gov. This highlights the specificity of the aptamer-mediated targeting. The targeted nanoparticles were prepared by loading Teicoplanin into the PLGA matrix during nanoparticle synthesis, followed by the grafting of aptamers to the surface researchgate.net.
Another approach utilized aptamer-gate-functionalized mesoporous silica nanoparticles for the targeted delivery of Teicoplanin. These nanoparticles were designed to release the antibiotic specifically in the presence of S. aureus, thereby minimizing systemic exposure and its impact on the host microbiota nih.gov. The particles were loaded with Teicoplanin at a concentration of 19.7 ± 2.3 pmol per mg of particles, with an encapsulation efficiency of 39.40 ± 4.10% nih.gov. This targeted system successfully reduced the S. aureus infection load in a mouse model while leaving the fecal microbiota composition largely undisturbed, unlike the dysbiosis observed with the administration of free Teicoplanin nih.gov.
These findings underscore the potential of aptamer functionalization as a highly effective strategy for the targeted delivery of Teicoplanin, offering a pathway to overcome antibiotic resistance and reduce the adverse effects of broad-spectrum antibiotic use.
| Strain | Formulation | Fold Decrease in MIC |
|---|---|---|
| Susceptible S. aureus | Aptamer-Targeted PLGA-Teicoplanin | 32 |
| Moderately Resistant MRSA | Aptamer-Targeted PLGA-Teicoplanin | 64 |
| Susceptible S. aureus and S. epidermidis | Non-Targeted PLGA-Teicoplanin | 8 |
| Resistant Strains | Non-Targeted PLGA-Teicoplanin | 2 |
Understanding the mechanisms of cellular uptake is crucial for the rational design of effective drug delivery systems. For Teicoplanin, research has explored its interaction with both bacterial cells and host immune cells, such as macrophages. While Teicoplanin's primary antibacterial action involves binding to the D-alanyl-D-alanine termini of peptidoglycan precursors on the bacterial cell wall, its uptake by host cells in research models appears to follow different pathways nih.gov.
Studies on human macrophages have shown that Teicoplanin can be efficiently concentrated within these phagocytic cells, reaching intracellular levels higher than the surrounding extracellular medium nih.gov. The mechanism of this uptake appears to be passive, as the degree of antibiotic penetration was not significantly different between dead, resident, and stimulated macrophages, suggesting it is not dependent on the metabolic state of the cell nih.gov. This intracellular accumulation is significant, as it can enhance the killing of intracellular pathogens like S. aureus. At concentrations equivalent to half its MIC, Teicoplanin stimulated macrophages to ingest and kill S. aureus more effectively than macrophages without the drug nih.gov.
The development of nanoparticle-based delivery systems for Teicoplanin introduces more complex uptake mechanisms, particularly receptor-mediated endocytosis. The physicochemical properties of nanoparticles, such as size, shape, and surface chemistry, play a critical role in how they are internalized by cells dovepress.com. Macrophages, being key players in the mononuclear phagocyte system, are often involved in the clearance of nanoparticles from circulation. Their surface expresses a variety of receptors, including mannose receptors, scavenger receptors, and Fc-receptors, which can be targeted by functionalizing the nanoparticle surface with specific ligands dovepress.com. For instance, mannose-functionalized nanoparticles have been shown to be efficiently engulfed by macrophages through receptor-mediated endocytosis dovepress.com.
The primary endocytotic pathways involved in nanoparticle uptake by macrophages include phagocytosis, macropinocytosis, and clathrin-mediated endocytosis beilstein-journals.org. The specific pathway utilized can be size-dependent, with larger particles often being taken up via phagocytosis and smaller ones through endocytotic routes dovepress.combeilstein-journals.org. Research on polystyrene nanoparticles in a mouse macrophage cell line (J774A.1) indicated that macropinocytosis, phagocytosis, and clathrin-mediated endocytosis are all crucial for their uptake beilstein-journals.org. Therefore, when designing Teicoplanin-loaded nanoparticles, the choice of coating and targeting ligands can be tailored to exploit these natural uptake mechanisms to deliver the antibiotic to sites of infection where bacteria may reside within host cells.
In Vitro Release Kinetics and Dissolution Studies of Experimental Formulations
The in vitro release kinetics and dissolution profiles of Teicoplanin from various experimental formulations are critical parameters in preclinical research, providing insights into the potential for sustained and controlled drug delivery. A variety of nanoparticle systems have been investigated to prolong the release of Teicoplanin, thereby aiming to maintain therapeutic concentrations at the target site for an extended period.
Solid lipid nanoparticles (SLNs) have been explored as a carrier for Teicoplanin. In one study, Teicoplanin-loaded SLNs were prepared using a double emulsion-solvent evaporation technique ankara.edu.tr. The in vitro release data from these SLNs, as well as from chitosan-coated SLNs (c-SLNs), demonstrated a prolonged release of Teicoplanin over one week, a significant extension compared to the complete release of free Teicoplanin within 8 hours ankara.edu.trdergipark.org.tr. The chitosan coating was found to further slow the release rate dergipark.org.tr.
Another promising formulation involves lipid liquid-crystalline nanoparticles, or cubosomes. Teicoplanin-loaded cubosomal gels were shown to provide a sustained release for up to 36 days in vitro, compared to just 48 hours from a control gel nih.gov. This very slow release profile is particularly advantageous for applications such as the treatment of chronic osteomyelitis, where long-term local antibiotic delivery is required nih.gov.
Chitosan-polyethylene oxide (PEO) nanofibers have also been developed as a local delivery system for Teicoplanin. These nanofibers were capable of releasing the antibiotic for up to 12 days nih.gov. This sustained release, combined with the enhanced antibacterial activity observed in agar (B569324) diffusion and time-kill studies, makes these nanofibers a promising option for wound healing applications nih.gov.
The table below summarizes the in vitro release duration of Teicoplanin from different experimental formulations.
| Formulation | Release Duration |
|---|---|
| Free Teicoplanin | 8 hours |
| Solid Lipid Nanoparticles (SLNs) | Over 1 week |
| Chitosan-Coated SLNs (c-SLNs) | Over 1 week (slower than SLNs) |
| Lipid Liquid-Crystalline Nanoparticle (Cubosome) Gel | 36 days |
| Chitosan-Polyethylene Oxide (PEO) Nanofibers | Up to 12 days |
Dissolution studies are essential for ensuring the quality and performance of these formulations. The choice of dissolution medium is critical, and for poorly soluble drugs, media within the physiological pH range of 1.2 to 6.8 are typically evaluated dissolutiontech.com. Various apparatuses, such as paddle-over-disk, flow-through cell, and diffusion cell systems, are used to assess the dissolution of drug particles, particularly for formulations intended for inhalation or other specialized delivery routes nih.gov.
Formulation Design for Enhanced Stability in Research Environments
The stability of Teicoplanin (sodium) in various formulations is a critical consideration in research and development to ensure the integrity and potency of the antibiotic. Both physical and chemical instability can compromise the effectiveness of a formulation google.com. Key factors influencing stability include pH, temperature, and the presence of excipients nih.gov.
In aqueous solutions, the pH is a paramount factor for glycopeptide stability nih.gov. For parenteral formulations, a pH range of 3 to 10.5 is generally considered acceptable to minimize discomfort at the injection site nih.gov. Studies investigating the stability of Teicoplanin in intravenous infusions have shown that it remains chemically stable for up to 6 days when stored at 4°C in polyvinyl chloride bags containing 5% dextrose injection nih.govresearchgate.net. Although a slight yellowing of the solution and a decrease in pH were observed over a one-month period, these changes did not affect the chromatographic parameters within the 6-day shelf life, which was defined as retaining 90% of the initial potency nih.govresearchgate.net.
Temperature also plays a significant role in the stability of Teicoplanin. A study on the stability of Teicoplanin in a peritoneal dialysis solution found that it was stable when stored at 4°C for seven days, followed by 16 hours at 25°C and 8 hours at 37°C nih.gov. However, when initially stored at 25°C for 24 hours before being heated to 37°C, it was found to be unstable when in combination with ceftazidime nih.gov.
To overcome the inherent instability of glycopeptides in solution, lyophilization, or freeze-drying, is a widely used technique to produce a stable solid-state formulation with an extended shelf life nih.govamericanpharmaceuticalreview.com. The process involves freezing the Teicoplanin solution and then removing the water by sublimation under vacuum americanpharmaceuticalreview.comgoogle.com. This results in a dry powder that can be easily reconstituted before use . A patented method for preparing a Teicoplanin for injection formulation involves lyophilization to improve clarity, color, purity, and stability google.com. The process includes pre-freezing the solution to between -40°C and -45°C, followed by sublimation drying at -12°C to -10°C, and a final drying step at 20°C to 25°C google.com. The resulting lyophilized product is described as having a porous and firm structure with a high redissolution speed google.com.
The selection of appropriate excipients is also crucial for stabilizing both liquid and solid formulations. For lyophilized products, cryoprotectants and lyoprotectants such as sugars (e.g., sucrose, trehalose) are often included to protect the drug molecule during the freezing and drying processes jmchemsci.com. For liquid formulations, buffers are used to maintain a stable pH, and other excipients may be added to enhance solubility or prevent aggregation jmchemsci.com.
| Formulation/Solution | Storage Condition | Stability Duration |
|---|---|---|
| 0.4g Teicoplanin in 100 mL 5% Dextrose in PVC bags | 4°C | 6 days |
| Teicoplanin in Peritoneal Dialysis Solution | 7 days at 4°C, then 16h at 25°C and 8h at 37°C | Stable |
| Teicoplanin with Ceftazidime in PD Solution | 24h at 25°C, then at 37°C | Unstable |
Novel Research Applications and Non Antibacterial Activities
Antiviral Activity Research
Recent research has unveiled the potential of teicoplanin as a broad-spectrum antiviral agent, with studies focusing on its efficacy against several viral pathogens, including coronaviruses and influenza viruses.
Potential Against SARS-CoV-2 and Coronaviruses
Teicoplanin has demonstrated notable antiviral activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. nih.gov Studies have shown that teicoplanin can inhibit the entry of SARS-CoV-2 into host cells. nih.govresearchgate.net This inhibitory effect has been observed against various SARS-CoV-2 variants. frontiersin.org The potential of teicoplanin and its derivatives as a therapeutic option for COVID-19 has been a subject of considerable interest, given its established safety profile as an antibiotic. nih.govsemanticscholar.org Research suggests that teicoplanin could be particularly effective in the early stages of infection. nih.gov It has also been proposed as a dual-action agent in COVID-19 management, capable of addressing the viral infection and preventing secondary bacterial superinfections. mdpi.com
The antiviral activity of teicoplanin extends to other coronaviruses as well. It has shown inhibitory effects against SARS-CoV and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). researchgate.netsci-hub.se This broad anti-coronavirus activity suggests that teicoplanin could be a candidate for developing universal anti-CoV drugs. nih.gov
Table 1: In-vitro Inhibitory Concentrations of Teicoplanin against Coronaviruses
Virus Cell Line IC50 (μM) Reference SARS-CoV-2 (Wuhan-Hu-1) Vero E6 2.038 nih.gov SARS-CoV-2 (D614G variant) Vero E6 2.116 nih.gov SARS-CoV-2 A549 3.164 unipd.it SARS-CoV-2 Huh7 1.885 unipd.it SARS-CoV pseudovirus - 1.66 mdpi.com
Mechanisms of Antiviral Action (e.g., protease inhibition, cell entry blockage)
The primary antiviral mechanism of teicoplanin against coronaviruses involves the blockage of viral entry into host cells. researchgate.net This is achieved by inhibiting the activity of a specific host enzyme called cathepsin L. nih.govsci-hub.se Cathepsin L is a protease located in the late endosomes/lysosomes of host cells and is crucial for the cleavage and activation of the coronavirus spike (S) protein, a necessary step for the virus to fuse with the cell membrane and release its genetic material. nih.govresearchgate.net By inhibiting cathepsin L, teicoplanin prevents this essential processing of the S protein, thereby trapping the virus within the endosomes and preventing infection. nih.gov
Some studies have also suggested that teicoplanin and its derivatives may inhibit the binding of the S protein's receptor-binding domain (RBD) to the ACE2 receptor on host cells. researchgate.net Another proposed mechanism is the inhibition of the main viral protease, 3CLpro, which is essential for viral replication. mdpi.com
Activity Against Influenza Viruses and Other Viral Pathogens
The antiviral spectrum of teicoplanin is not limited to coronaviruses. Research has demonstrated its activity against a range of other viruses, particularly RNA viruses. researchgate.net
Influenza Viruses: Teicoplanin and its derivatives have shown inhibitory activity against both influenza A and B viruses. researchgate.netsci-hub.se Some synthesized derivatives, particularly those with lipophilic modifications, have displayed potent antiviral activity against influenza A strains by inhibiting the binding between the virus and host cells. upm.edu.my Perfluoroalkyl derivatives of teicoplanin have also exhibited strong anti-influenza virus activity at non-toxic concentrations. nih.gov
Other Viral Pathogens:
Ebola Virus: Teicoplanin has been found to inhibit the entry of the Ebola virus by specifically targeting and inhibiting the activity of cathepsin L, similar to its mechanism against coronaviruses. researchgate.netunipd.it
Flaviviruses: An aglycone analogue of teicoplanin, LCTA-949, has been reported to be effective against Hepatitis C virus, Dengue virus (DENV), tick-borne encephalitis virus, and yellow fever virus. upm.edu.my Teicoplanin has also been shown to reduce the production of Zika virus (ZIKV) particles in host cells. researchgate.net
Human Immunodeficiency Virus (HIV): Teicoplanin and its aglycon have demonstrated anti-retroviral activity, with derivatives showing notable activity against both HIV-1 and HIV-2 by inhibiting the viral entry process. upm.edu.my
Other Viruses: Studies have shown that teicoplanin can inhibit enveloped and non-enveloped RNA viruses such as human respiratory syncytial virus A2 and enterovirus 71. researchgate.net Perfluoroalkylated derivatives have also shown activity against herpes simplex virus and vaccinia virus. nih.gov
Research on Immunomodulatory or Anti-Inflammatory Effects
Beyond its direct antimicrobial actions, teicoplanin has been investigated for its potential to modulate the immune system and exert anti-inflammatory effects. An elevated inflammatory immune response is a key feature in the pathogenesis of severe viral infections like SARS-CoV-2. researchgate.net
In some studies, teicoplanin has been observed to reduce the levels of pro-inflammatory markers. For instance, in a study of critically ill COVID-19 patients, the group treated with teicoplanin showed a more significant reduction in C-reactive protein levels compared to the control group. nih.gov Other research suggests that teicoplanin can reduce the production of pro-inflammatory cytokines. researchgate.net In whole blood and peripheral blood mononuclear cell (PBMC) models, teicoplanin has been shown to reduce cytokine release. mdpi.com
However, the immunomodulatory effects of teicoplanin can be complex and sometimes contradictory depending on the experimental model. For example, while some studies show an increase in mouse macrophage chemotaxis with teicoplanin, others report differing dose-dependent effects on neutrophil phagocytosis. mdpi.com In a mouse model of pulmonary infection, linezolid (B1675486) was found to have a more beneficial effect in reducing inflammatory lung damage compared to teicoplanin. frontiersin.org
Environmental Persistence and Degradation Studies
The use of antibiotics like teicoplanin in clinical settings can lead to their release into the environment through wastewater, raising concerns about their persistence and potential ecological impact.
Detection and Quantification in Environmental Water Samples
Sensitive and reliable methods have been developed to detect and quantify teicoplanin in environmental water samples. A method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a cascade elution solid-phase extraction has been established for the simultaneous determination of the active components of teicoplanin in water. researchgate.netfrontiersin.orgfrontiersin.org
This method has been successfully applied to analyze water samples from various sources, including rivers and seas. researchgate.netfrontiersin.org In one study analyzing samples from the Pearl River and the South China Sea, a component of teicoplanin (TA2-2,3) was quantified in one sample at a concentration of 8.0 ng L⁻¹. researchgate.netfrontiersin.org The limits of detection for this method were in the range of 0.1–1.3 ng L⁻¹, and the limits of quantification were 0.3–4.0 ng L⁻¹. researchgate.netfrontiersin.org
Another study developed a fluorescent nanosensor for the quantitative detection of teicoplanin in various samples, including water. nih.gov The recovery rates for teicoplanin in spiked water samples using this method ranged from 94.22% to 106.67%. nih.gov These analytical methods are crucial for monitoring the presence of teicoplanin in the environment and assessing its potential risks.
Research on Microbial Degradation Pathways
Research into how microorganisms handle teicoplanin reveals that enzymatic degradation of the antibiotic molecule itself is not a primary mechanism of bacterial resistance. Instead, resistance is predominantly achieved by altering the drug's target. nih.govnih.gov However, studies on chemical and biosynthetic degradation pathways provide insight into the molecule's stability and modification.
The main mechanism of acquired resistance in bacteria like enterococci involves a sophisticated reprogramming of the peptidoglycan synthesis pathway. nih.govannualreviews.org This is accomplished by a cluster of genes (e.g., van genes) that encode enzymes responsible for synthesizing alternative peptidoglycan precursors. annualreviews.orgnih.gov For instance, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus, which teicoplanin binds to with high affinity, is replaced with a D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) terminus. nih.govnih.gov This substitution reduces the binding affinity of teicoplanin by a factor of up to 1000, rendering the antibiotic ineffective without actually degrading it. nih.gov
In contrast, chemical degradation of teicoplanin has been well-documented. Through processes like controlled acid hydrolysis, the teicoplanin complex can be broken down. nih.gov This process sequentially removes the three sugar units, transforming the molecule first into pseudoaglycones and ultimately into a single aglycone. nih.gov Further hydrolysis can even open the core polypeptide chain. nih.gov Interestingly, these hydrolysis products, including the aglycone, can retain some level of antibacterial activity. nih.govnih.gov Oxidative degradation methods have also been employed in laboratory settings to characterize the molecule's aromatic amino acid structure. nih.govjst.go.jp
The producing organism, Actinoplanes teichomyceticus, also engages in metabolic processes that involve the degradation of other molecules to build the final teicoplanin complex. Studies have shown that the distinct acyl side chains of the various teicoplanin components are derived from the β-oxidation degradation of long-chain fatty acids present in the cell membrane or the fermentation medium. microbiologyresearch.orgpsu.edu This is a biosynthetic process rather than a catabolic pathway for the finished antibiotic.
Table 1: Comparison of Teicoplanin Degradation and Resistance Mechanisms
| Mechanism Type | Process | Key Features | Primary Outcome | Reference(s) |
|---|---|---|---|---|
| Bacterial Resistance | Target Modification | Enzymatic synthesis of altered peptidoglycan precursors (e.g., D-Ala-D-Lac). | Reduced binding affinity of teicoplanin to its target. | nih.gov, nih.gov, annualreviews.org |
| Chemical Degradation | Acid Hydrolysis | Stepwise removal of sugar moieties from the glycopeptide core. | Formation of pseudoaglycones and a final aglycone. | nih.gov, nih.gov |
| Biosynthetic Pathway | Fatty Acid Degradation | β-oxidation of cellular long-chain fatty acids by A. teichomyceticus. | Generation of the N-acyl side chains for different teicoplanin components. | microbiologyresearch.org, psu.edu |
Research into Potential Novel Therapeutic Targets Beyond Peptidoglycan Synthesis
Beyond its antibacterial role, teicoplanin has been investigated for other therapeutic activities, most notably as an antiviral and potential anticancer agent. This research has identified novel molecular targets for teicoplanin within human host cells, representing a significant expansion of its known biological activities.
Antiviral Activity
A substantial body of research has demonstrated that teicoplanin possesses broad-spectrum antiviral activity. nih.govupm.edu.myresearchgate.net This effect is not due to a direct interaction with viral particles but through the inhibition of a host-cell enzyme crucial for the life cycle of many viruses. The primary novel target identified is Cathepsin L (CTSL) , a lysosomal endoprotease. nih.govfrontiersin.orgwikipedia.org
Many enveloped viruses, including coronaviruses and flaviviruses, enter host cells via the endocytic pathway. Inside the endosome, their surface glycoproteins must be cleaved by host proteases like CTSL to trigger the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. frontiersin.org Teicoplanin, particularly its lipophilic acyl chain, has been shown to inhibit the proteolytic activity of CTSL. frontiersin.orgmdpi.com This action prevents the necessary cleavage of the viral spike proteins, effectively trapping the viruses within the endosomes and blocking infection at an early stage. nih.govfrontiersin.org
This mechanism has been demonstrated against a range of viruses:
Coronaviruses: Teicoplanin inhibits the entry of SARS-CoV, MERS-CoV, and SARS-CoV-2 by blocking CTSL-mediated cleavage of their spike proteins. frontiersin.org The IC₅₀ for SARS-CoV-2 entry has been reported in the low micromolar range. frontiersin.orgwikipedia.org
Flaviviruses: An aglycon analogue of teicoplanin, LCTA-949, has shown potent, dose-dependent inhibition of flaviviruses such as Dengue virus (DENV), Yellow Fever Virus (YFV), and Tick-borne encephalitis virus (TBEV) by preventing viral entry. plos.orgnih.govkuleuven.be
Other Viruses: Antiviral activity has also been reported against the Ebola virus, influenza virus, Hepatitis C virus (HCV), and Human Immunodeficiency Virus (HIV). nih.govupm.edu.my
Further research into teicoplanin derivatives has suggested other potential antiviral mechanisms, including the inhibition of the SARS-CoV-2 main protease (3CLpro) and direct binding to the spike protein's receptor-binding domain (RBD) to block its interaction with the ACE2 receptor. nih.govmdpi.com
Table 2: Summary of Investigated Antiviral Activities of Teicoplanin and its Analogues
| Virus Family | Specific Virus | Compound Tested | Proposed Target/Mechanism | Reference(s) |
|---|---|---|---|---|
| Coronaviridae | SARS-CoV, MERS-CoV, SARS-CoV-2 | Teicoplanin | Inhibition of host Cathepsin L; Inhibition of 3CLpro. | nih.gov, mdpi.com, frontiersin.org, wikipedia.org |
| Filoviridae | Ebola virus (EBOV) | Teicoplanin | Inhibition of host Cathepsin L. | nih.gov, upm.edu.my |
| Flaviviridae | Dengue virus (DENV), Yellow Fever Virus (YFV), Tick-borne encephalitis virus (TBEV) | Teicoplanin analogue (LCTA-949) | Inhibition of viral entry/fusion. | plos.orgnih.gov, kuleuven.be, upm.edu.my |
| Orthomyxoviridae | Influenza A virus | Teicoplanin derivatives | Inhibition of viral binding to host cell. | nih.gov, upm.edu.my |
| Retroviridae | Human Immunodeficiency Virus (HIV) | Teicoplanin | Interference with viral entry process. | nih.gov, upm.edu.my |
Anticancer Activity
The repurposing of antibiotics as anticancer agents is an emerging field of research. Preliminary in vitro studies have suggested that teicoplanin may possess modest anticancer properties. In one study, teicoplanin demonstrated moderate efficacy against certain human prostate and breast cancer cell lines. mdpi.com While the precise mechanisms are still under investigation, these findings place teicoplanin among a diverse group of antibiotics being explored for their ability to induce apoptosis, generate reactive oxygen species, or inhibit key regulators of cell proliferation in cancer cells. mdpi.com
Table 3: Investigated Anticancer Activity of Teicoplanin
| Cancer Cell Line Type | Efficacy | Proposed General Mechanism | Reference(s) |
|---|---|---|---|
| Prostate Cancer | Moderate | Disruption of cell integrity/proliferation. | mdpi.com |
| Breast Cancer | Moderate | Disruption of cell integrity/proliferation. | mdpi.com |
Q & A
Q. How can spectrophotometric methods be optimized to determine Teicoplanin (sodium) concentrations in experimental settings?
- Methodological Answer : A validated spectrophotometric approach involves diazo-coupling reactions with reagents like diazotized p-nitroaniline. Prepare Teicoplanin standards (e.g., 200 µg/ml) and measure absorbance at 490 nm after reaction completion. Calibration curves (linear range: 2–80 µg/ml) should be constructed using triplicate measurements to ensure precision. Critical parameters include reagent stability (e.g., refrigeration for diazotized reagents) and reaction time standardization (5 minutes post-mixing) .
Q. What are the foundational criteria for designing reproducible pharmacokinetic studies on Teicoplanin (sodium)?
- Methodological Answer : Follow guidelines for experimental reporting, such as detailing apparatus (e.g., Shimadzu UV spectrophotometers), reagent preparation protocols, and validation steps (e.g., linearity, sensitivity). Include raw data in supplementary materials and reference established methods for compound characterization (e.g., molar absorptivity: 2.8 × 10⁴ L·mol⁻¹·cm⁻¹). Ensure all procedures align with journal standards for reproducibility, as outlined in the Beilstein Journal of Organic Chemistry’s experimental section requirements .
Q. How should researchers conduct a literature review to identify gaps in Teicoplanin (sodium) efficacy studies?
- Methodological Answer : Use systematic search strategies with databases like MEDLINE and Embase, combining MeSH terms (e.g., "teicoplanin," "therapeutic drug monitoring") and Boolean operators. Prioritize recent RCTs and meta-analyses while excluding simulated PK models. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to foreground questions, such as comparing trough concentration thresholds (e.g., 15 mg/L) for clinical success .
Advanced Research Questions
Q. How can conflicting data on Teicoplanin (sodium) trough concentration targets be resolved in clinical studies?
- Methodological Answer : Conduct a meta-analysis of observational and RCT data, stratifying by patient demographics (e.g., renal impairment) and infection types. Use the modified Minds classification to evaluate evidence certainty (e.g., "moderate certainty" for 15 mg/L targets in Staphylococcal infections). Address confounding variables via multivariate regression and report limitations in extrapolation, as recommended in therapeutic drug monitoring guidelines .
Q. What experimental frameworks are suitable for assessing Teicoplanin (sodium) synergism with other antibiotics?
- Methodological Answer : Design checkerboard assays or time-kill curves to quantify fractional inhibitory concentration indices (FICIs). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure clinical relevance. For example, test synergism against methicillin-resistant Staphylococcus aureus (MRSA) biofilms using microtiter plate assays, referencing primary literature for standardized inoculum preparation (e.g., 1 × 10⁵ CFU/mL) .
Q. How can researchers ensure ethical and statistically robust participant selection in Teicoplanin (sodium) trials?
- Methodological Answer : Define inclusion/exclusion criteria a priori (e.g., adults with confirmed Gram-positive infections) and use stratified randomization to balance covariates like renal function. Pre-register protocols on platforms like ClinicalTrials.gov and adhere to CONSORT guidelines. Pilot-test surveys to minimize bias, as advised in biomedical research frameworks .
Q. What strategies mitigate variability in Teicoplanin (sodium) bioanalytical methods across laboratories?
- Methodological Answer : Implement inter-laboratory validation using reference standards (e.g., USP-grade Teicoplanin). Harmonize HPLC-UV protocols (e.g., column type: C18, mobile phase: acetonitrile-phosphate buffer) and share raw chromatograms in open-access repositories. Cross-validate results with mass spectrometry and report relative standard deviations (RSD < 5%) for intra-day precision .
Methodological Guidance for Data Analysis
Q. How should researchers address non-linear pharmacokinetics in Teicoplanin (sodium) population modeling?
- Methodological Answer : Use non-compartmental analysis (NCA) for initial AUC calculations, then transition to non-linear mixed-effects modeling (e.g., NONMEM). Incorporate covariates like body weight and albumin levels. Validate models via bootstrapping and visual predictive checks (VPCs), referencing guidelines from the Japanese Society of Chemotherapy .
Q. What statistical approaches are optimal for analyzing Teicoplanin (sodium) resistance gene expression data?
- Methodological Answer : Apply RNA-seq differential expression analysis (e.g., DESeq2) with false discovery rate (FDR) correction. Validate qPCR results using the ΔΔCt method and include negative controls (e.g., untreated biofilms). Use clustering algorithms (e.g., hierarchical) to identify co-expressed resistance pathways .
Ethical and Reporting Standards
Q. How to ethically replicate Teicoplanin (sodium) studies using animal models?
- Methodological Answer :
Adhere to ARRIVE 2.0 guidelines for in vivo experiments, including sample size justification (e.g., power analysis) and humane endpoints (e.g., predefined weight loss thresholds). Report housing conditions and anesthesia protocols in supplementary materials, citing institutional animal care committee approvals .
Q. What are the best practices for citing conflicting Teicoplanin (sodium) studies in grant proposals?
- Methodological Answer :
Use citation management tools (e.g., Zotero) to organize primary sources. Critically appraise studies using the SIGN checklist for bias assessment. Acknowledge contradictions explicitly and propose hypothesis-driven experiments to resolve them, as recommended in grant-writing frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
